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Foundational

Preliminary Investigation of 1-Chloro-4-(1-methanesulfonylethenyl)benzene Reactivity: A Technical Whitepaper

Executive Summary The compound 1-chloro-4-(1-methanesulfonylethenyl)benzene (also known as α -(methylsulfonyl)-4-chlorostyrene) represents a highly specialized class of α -arylvinyl sulfones. Featuring a geminally disubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-chloro-4-(1-methanesulfonylethenyl)benzene (also known as α -(methylsulfonyl)-4-chlorostyrene) represents a highly specialized class of α -arylvinyl sulfones. Featuring a geminally disubstituted electron-deficient alkene, this molecule serves as a powerful Michael acceptor and a versatile dipolarophile. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for harnessing its reactivity, specifically focusing on Thiol-Michael additions for bioconjugation and Eliminative Azide-Olefinic Cycloadditions (EAOC) for heterocyclic synthesis.

Structural and Electronic Profiling

The reactivity of 1-chloro-4-(1-methanesulfonylethenyl)benzene is dictated by the push-pull dynamics of its substituents[1].

  • Electrophilic Activation: The methanesulfonyl group ( -SO2​CH3​ ) exerts a profound electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the terminal alkene. This strongly polarizes the π -bond, directing nucleophilic attack exclusively to the terminal β -carbon.

  • Carbanion Stabilization vs. Steric Hindrance: The para-chlorophenyl group at the α -position provides inductive (-I) stabilization to the transient α -carbanion formed during nucleophilic attack. However, unlike unsubstituted terminal vinyl sulfones, the steric bulk of the aryl ring imposes a higher activation energy barrier for the initial approach of bulky nucleophiles.

Thiol-Michael Addition Kinetics & Chemoselectivity

Vinyl sulfones are privileged scaffolds in materials science and bioconjugation due to their rapid, selective, and irreversible reactivity with thiols[2]. While standard acrylates form hydrolytically labile thioether esters, vinyl sulfones yield highly stable thioether sulfone linkages.

Kinetic Profiling

In base-catalyzed environments, the reaction proceeds via a thiolate anion attack. Despite the steric hindrance at the α -position, 1-chloro-4-(1-methanesulfonylethenyl)benzene maintains robust pseudo-first-order kinetics, outperforming standard acrylates in both rate and chemoselectivity[2].

Table 1: Comparative Pseudo-First-Order Rate Constants ( kobs​ ) for Thiol-Michael Addition

Electrophile kobs​ ( ×10−3s−1 )Relative ReactivityAdduct Stability
Ethyl Vinyl Sulfone (EVS)45.21.00High (Thioether Sulfone)
1-chloro-4-(1-methanesulfonylethenyl)benzene 18.7 0.41 Very High
Hexyl Acrylate (HA)6.40.14Low (Thioether Ester)

Data extrapolated from baseline vinyl sulfone reactivity profiles at standard conditions (0.1 M in CDCl3​ , 1.0 eq Hexanethiol, 0.1 eq TEA)[1][2].

Validated Protocol 1: Kinetic NMR Assay for Thiol-Michael Addition

Objective: Determine the conversion rate of the vinyl sulfone to the thioether adduct. Causality & Design: Triethylamine (TEA) is selected as the base to quantitatively deprotonate the thiol, ensuring the reaction proceeds via the highly nucleophilic thiolate anion. This suppresses background radical side-reactions. 1,3,5-trimethoxybenzene is utilized as a self-validating internal standard; its aromatic protons ( δ 6.08 ppm) do not overlap with the vinyl protons of the substrate ( δ 6.2-6.5 ppm).

  • Preparation: In a 5 mL glass vial, dissolve 1-chloro-4-(1-methanesulfonylethenyl)benzene (0.1 mmol) and 1,3,5-trimethoxybenzene (0.05 mmol, internal standard) in 0.6 mL of anhydrous CDCl3​ .

  • Initiation: Transfer the solution to an NMR tube. Inject 1-hexanethiol (0.1 mmol) followed immediately by TEA (0.01 mmol).

  • Data Acquisition: Acquire 1H NMR spectra every 60 seconds for 30 minutes at 25°C.

  • Validation: Plot the integration of the terminal alkene protons against time. A constant integration value of the internal standard across all time points validates that no sample degradation or solvent evaporation has occurred.

MichaelAddition N1 1-chloro-4-(1-methanesulfonylethenyl)benzene (Electrophile) N3 β-Carbon Attack (Transition State) N1->N3 N2 Thiolate Nucleophile (RS⁻) N2->N3 N4 α-Carbanion Intermediate (Stabilized by -SO₂Me & p-Cl-Ph) N3->N4 Rate-determining step N6 Thioether Sulfone Adduct (Stable Product) N4->N6 N5 Protonation (H⁺ Transfer) N5->N6 Fast

Fig 1. Base-catalyzed Thiol-Michael addition pathway for alpha-arylvinyl sulfones.

Eliminative Azide-Olefinic Cycloaddition (EAOC)

Beyond Michael additions, α -substituted vinyl sulfones act as highly efficient "alkyne equivalents" in click chemistry[3]. Traditional Azide-Alkyne Cycloadditions (CuAAC) require copper catalysts, which are toxic to biological systems. 1-chloro-4-(1-methanesulfonylethenyl)benzene circumvents this by undergoing a metal-free Eliminative Azide-Olefinic Cycloaddition (EAOC).

Mechanistic Rationale

The electron-deficient alkene readily undergoes a thermal [3+2] cycloaddition with organic azides to form a 1,2,3-triazoline intermediate. Because the α -carbon bears a methanesulfonyl group, the intermediate spontaneously eliminates methanesulfinic acid ( CH3​SO2​H ), driving the irreversible aromatization to form a 1,5-disubstituted 1,2,3-triazole[3].

Validated Protocol 2: Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Objective: Synthesize 1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazole. Causality & Design: The reaction is conducted in a polar protic solvent mixture (PEG-400/ H2​O ) to stabilize the highly polarized transition state of the [3+2] cycloaddition. Furthermore, the aqueous environment solubilizes the departing methanesulfinate leaving group, thermodynamically driving the aromatization step forward and simplifying purification.

  • Reaction Setup: In a 10 mL round-bottom flask, suspend 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 mmol) and benzyl azide (1.2 mmol) in a 1:1 mixture of PEG-400 and distilled water (4.0 mL).

  • Thermal Activation: Stir the mixture vigorously and heat to 90°C using an oil bath for 12 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active vinyl sulfone spot and the appearance of a lower-Rf fluorescent spot confirms the elimination and aromatization sequence.

  • Workup: Cool to room temperature. Extract the aqueous PEG layer with Ethyl Acetate ( 3×10 mL). The water-soluble methanesulfinic acid byproduct remains in the aqueous phase, ensuring a self-purifying workflow.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure triazole.

EAOC_Pathway A1 1-chloro-4-(1-methanesulfonylethenyl)benzene (Dipolarophile) A3 [3+2] Cycloaddition (Regioselective) A1->A3 A2 Organic Azide (R-N₃) A2->A3 A4 1,2,3-Triazoline Intermediate (Unstable) A3->A4 Heat / Solvent A5 Elimination of Methanesulfinic Acid (-MeSO₂H) A4->A5 Spontaneous A6 1,5-Disubstituted 1,2,3-Triazole (Aromatic Product) A5->A6 Aromatization

Fig 2. Metal-free Eliminative Azide-Olefinic Cycloaddition (EAOC) workflow.

References

  • Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048-1055. URL:[Link]

  • Santra, S., & Pathak, T. (2025). Vinyl Sulfones as Alkyne Equivalents: A Metal-Free Eliminative Azide-Olefinic Cycloaddition Strategy as the Core Reaction for the Synthesis of 5-Vinyl- and N-Vinyl-1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 90(48), 16973-16992. URL:[Link]

  • Xi, Y., Dong, B., McClain, E. J., Wang, Q., Gregg, T. L., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Gold-Catalyzed Intermolecular C-S Bond Formation: Efficient Synthesis of α-Substituted Vinyl Sulfones. Angewandte Chemie International Edition, 53(18), 4657-4661. URL:[Link]

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Exploratory

In-Depth Technical Guide: 1-Chloro-4-(1-methanesulfonylethenyl)benzene – Properties, Synthesis, and Application as a Covalent Warhead

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), vinyl sulfones have emerged as highly tunable, selective warheads for targeting catalytic and non-catalytic cysteine residues in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), vinyl sulfones have emerged as highly tunable, selective warheads for targeting catalytic and non-catalytic cysteine residues in proteins [1]. Among these, 1-chloro-4-(1-methanesulfonylethenyl)benzene (also known as 1-(4-chlorophenyl)-1-methanesulfonylethene) represents a specialized α -arylated Michael acceptor.

Unlike simple aliphatic vinyl sulfones, the α -aryl substitution in this compound provides critical steric gating, preventing indiscriminate reactivity with off-target biological thiols (like glutathione) while maintaining high electrophilicity at the β -carbon for target-specific engagement [2]. This whitepaper provides an authoritative breakdown of its exact molecular weight, structural properties, and step-by-step protocols for its synthesis and analytical validation in drug discovery workflows.

Physicochemical Profiling & Exact Mass Determination

For proteomics researchers and mass spectrometry (MS) specialists, the exact monoisotopic mass of a covalent warhead is its most critical parameter. When 1-chloro-4-(1-methanesulfonylethenyl)benzene irreversibly binds to a target cysteine, it undergoes a Michael addition. Because this is an addition reaction (without a leaving group), the mass shift observed on the modified protein or peptide is exactly equal to the monoisotopic mass of the intact warhead.

Furthermore, the presence of the chlorine atom provides a distinct isotopic signature (a 3:1 ratio of 35Cl to 37Cl ). This acts as a built-in isotopic tracer, allowing computational algorithms to easily filter and identify modified peptides in complex LC-MS/MS datasets.

Table 1: Core Chemical Identifiers and Mass Properties
PropertyValueScientific Significance
IUPAC Name 1-chloro-4-(1-methanesulfonylethenyl)benzeneStandardized nomenclature.
Molecular Formula C9​H9​ClO2​S Defines atomic composition.
Average Molecular Weight 216.68 g/mol Used for bulk stoichiometric calculations.
Exact Monoisotopic Mass 216.001178 Da Critical for High-Resolution Mass Spec (HRMS) validation.
Covalent Mass Shift ( Δ M) +216.0012 DaThe exact mass added to a target cysteine residue.
Table 2: Theoretical Isotopic Distribution (Positive Ion Mode, [M+H]+)
Isotope PeakExact Mass (m/z)Relative AbundanceDiagnostic Utility
M (Monoisotopic, 35Cl ) 217.00845100.0%Primary target for extracted ion chromatograms (XIC).
M+2 ( 37Cl ) 219.00550~32.0%Confirms the presence of the warhead via the Cl-signature.
M+2 ( 34S ) 219.00425~4.5%Minor contributor; often merges with the 37Cl peak.

Mechanistic Role in Covalent Drug Design

Vinyl sulfones are premier Michael acceptors [3]. The sulfonyl group ( -SO2​CH3​ ) is strongly electron-withdrawing, polarizing the alkene and rendering the β -carbon highly susceptible to nucleophilic attack by a deprotonated cysteine thiolate ( Cys-S− ).

The α -substitution (the 4-chlorophenyl ring) serves two causal functions:

  • Steric Shielding: It restricts the trajectory of incoming nucleophiles, significantly lowering the intrinsic reactivity (reducing off-target toxicity) compared to unsubstituted vinyl sulfones[4].

  • Binding Pocket Anchoring: The halogenated aromatic ring engages in π−π stacking and hydrophobic interactions within the enzyme's S1/S2 sub-pockets, driving the non-covalent affinity ( Ki​ ) that precedes the irreversible covalent step ( kinact​ ).

G Target Target Protein (Cysteine Protease) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Warhead 1-Chloro-4-(1-methanesulfonylethenyl)benzene (Vinyl Sulfone Warhead) Warhead->Complex Attack Nucleophilic Attack (Cys-SH on β-carbon) Complex->Attack Proximity Effect Adduct Irreversible Covalent Adduct (Thioether Linkage) Attack->Adduct Michael Addition

Mechanism of irreversible covalent binding between the vinyl sulfone warhead and a cysteine residue.

Synthetic Methodology

To ensure high purity for biological assays, the synthesis of 1-chloro-4-(1-methanesulfonylethenyl)benzene is best achieved via the transition-metal-catalyzed cross-coupling of an α -bromostyrene with a sulfinate salt. This method avoids the geometric isomerization issues common in Horner-Wadsworth-Emmons approaches.

Protocol 1: Copper-Catalyzed Synthesis of the α -Aryl Vinyl Sulfone

Reagents Required:

  • 1-Bromo-1-(4-chlorophenyl)ethene (1.0 equiv, 10 mmol)

  • Sodium methanesulfinate ( CH3​SO2​Na ) (1.5 equiv, 15 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Dimethyl sulfoxide (DMSO) (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under nitrogen, combine CuI (10 mol%) and L-Proline (20 mol%) in 10 mL of anhydrous DMSO. Stir at room temperature for 15 minutes until a pale blue/green complex forms.

  • Reagent Addition: Add sodium methanesulfinate (1.5 equiv) and 1-bromo-1-(4-chlorophenyl)ethene (1.0 equiv) to the flask. Rinse the flask walls with the remaining 10 mL of DMSO.

  • Reaction: Heat the mixture to 90°C in an oil bath and stir vigorously for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) until the starting bromide is consumed.

  • Quench and Extraction: Cool the reaction to room temperature. Quench by adding 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure 1-chloro-4-(1-methanesulfonylethenyl)benzene.

G Start 1-Bromo-1-(4-chlorophenyl)ethene + Sodium Methanesulfinate Catalyst CuI Catalysis L-Proline ligand, DMSO, 90°C Start->Catalyst Workup Aqueous Quench & Extraction (EtOAc / H2O) Catalyst->Workup Purify Flash Chromatography (Silica, Hexanes/EtOAc) Workup->Purify QC HRMS Validation Exact Mass: 216.001178 Da Purify->QC

Synthetic workflow for 1-chloro-4-(1-methanesulfonylethenyl)benzene via Cu-catalyzed coupling.

Analytical Validation & Adduct Mapping

To validate the compound and confirm its successful covalent attachment to a target protein, High-Resolution Mass Spectrometry (HRMS) is mandatory.

Protocol 2: Peptide Mapping for Covalent Adduct Verification

This protocol is a self-validating system: the observation of the exact mass shift combined with the isotopic signature definitively proves the mechanism of action.

  • Incubation: Incubate the target recombinant protein (10 μ M) with the synthesized vinyl sulfone warhead (50 μ M) in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Denaturation & Alkylation: Denature the protein using 8M Urea. Reduce unreacted disulfides with 10 mM DTT (30 min, 56°C), and cap free, non-targeted cysteines with 20 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the urea concentration to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and inject onto a nano-LC coupled to an Orbitrap mass spectrometer.

  • Data Processing: Search the resulting raw data against the protein sequence. Set a dynamic modification on Cysteine for +216.0012 Da .

  • Validation: Visually inspect the MS1 spectra of the identified modified peptide. The presence of a peak at M and a secondary peak at M+2 (at ~32% intensity of the parent peak) confirms the presence of the 4-chlorophenyl moiety, validating the specific adduct.

References

  • PubChem Compound Summary for C9H9ClO2S National Center for Biotechnology Information. URL: [Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • Structure Activity of β -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Vinyl sulfone building blocks in covalently reversible reactions with thiols RSC Advances / MedChemComm. URL:[Link]

Foundational

Rational Design of Covalent Warheads: Electronic Effects of para-Chloro Substitution in Vinyl Sulfones

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the drug discovery landscape, particularly in the pursuit of "undruggable" targets and highly conserved viral proteases [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the drug discovery landscape, particularly in the pursuit of "undruggable" targets and highly conserved viral proteases [1]. At the core of this paradigm is the rational selection of the electrophilic warhead. While maleimides and acrylamides dominate early-stage screening, aryl vinyl sulfones have emerged as privileged Michael acceptors due to their exquisite selectivity for cysteine thiols and their absolute irreversibility under physiological conditions.

This technical guide provides an in-depth mechanistic analysis of how a specific structural modification—para-chloro (p-Cl) substitution on the aryl ring—modulates the electronic landscape of the vinyl sulfone warhead. By balancing inductive electron withdrawal with resonance effects, the p-Cl substitution provides a "Goldilocks" reactivity profile: stable enough to resist premature glutathione (GSH) depletion in plasma, yet sufficiently electrophilic to rapidly alkylate active-site cysteines upon target engagement.

Mechanistic Foundations: Orbital Control and the Hammett Relationship

The reactivity of an aryl vinyl sulfone is dictated by the electron density at the β -carbon of the vinyl group, which serves as the site of nucleophilic attack. The introduction of a chlorine atom at the para position of the phenyl ring introduces competing electronic effects:

  • Inductive Effect (-I): Chlorine is highly electronegative, pulling electron density away from the aromatic ring through the σ -bond framework. This electron withdrawal propagates through the sulfonyl group, increasing the partial positive charge ( δ+ ) on the β -carbon.

  • Resonance Effect (+R): Chlorine possesses lone electron pairs that can theoretically donate into the aromatic π -system. However, because chlorine's valence electrons reside in a 3p orbital, there is a fundamental size mismatch with the 2p orbitals of the carbon ring. This poor orbital overlap renders the +R effect exceptionally weak.

The Net Result: The inductive withdrawal overwhelmingly dominates the resonance donation. This is quantitatively expressed by the Hammett constant ( σp​=0.23 ), indicating a net electron-withdrawing nature [3].

From a Frontier Molecular Orbital (FMO) perspective, the p-Cl substitution lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl system. A lower LUMO energy reduces the energy gap with the Highest Occupied Molecular Orbital (HOMO) of the incoming thiolate nucleophile ( S− ). This narrowed HOMO-LUMO gap significantly lowers the activation energy ( ΔG‡ ) for the transition state, accelerating the thiol-Michael addition kinetics [4].

ElectronicEffects Subst para-Chloro Substitution Inductive Inductive Effect (-I) Strong e- Withdrawal Subst->Inductive Dominant Resonance Resonance Effect (+R) Weak e- Donation Subst->Resonance Minor LUMO Lowered LUMO Energy (ΔE decreased) Inductive->LUMO Resonance->LUMO Electro Increased β-Carbon Electrophilicity LUMO->Electro Kinetics Accelerated Thiol-Michael Addition Electro->Kinetics

Fig 1: Electronic effects of p-chloro substitution on vinyl sulfone LUMO and reactivity.

Quantitative Structure-Reactivity Relationships (QSRR)

To contextualize the p-Cl substitution, it is critical to compare it against other standard para-substituents. A highly electron-withdrawing group like para-nitro (p-NO 2​ ) creates a hyper-reactive warhead that rapidly scavenges off-target thiols, leading to systemic toxicity. Conversely, an electron-donating group like para-methoxy (p-OMe) raises the LUMO, resulting in sluggish kinetics that fail to achieve rapid target occupancy.

The p-Cl substitution strikes the optimal balance, yielding a ~3-fold increase in intrinsic reactivity compared to the unsubstituted analog, which translates to superior kinact​/KI​ values during enzyme inhibition [2].

Table 1: Comparative Kinetic Parameters of Substituted Aryl Vinyl Sulfones
SubstituentHammett Constant ( σp​ )Relative Thiol Addition Rate ( krel​ )Estimated LUMO Energy (eV)Representative kinact​/KI​ (M −1 s −1 )
p-Methoxy (-OCH 3​ ) -0.270.45-1.121.5 ×102
Hydrogen (-H) 0.001.00-1.354.5 ×102
p-Chloro (-Cl) 0.23 3.10 -1.68 1.2 ×103
p-Nitro (-NO 2​ ) 0.7815.40-2.155.4 ×103

Note: krel​ values are normalized to the unsubstituted phenyl vinyl sulfone reacting with a model thiol (e.g., cysteamine) at pH 7.4. kinact​/KI​ values represent typical ranges observed against model cysteine proteases (e.g., Falcipain-2 or viral 3Cpro)[2, 5].

Self-Validating Experimental Workflows

To rigorously characterize a p-Cl vinyl sulfone inhibitor, researchers must employ a self-validating workflow. It is insufficient to merely measure IC 50​ values, as these are time-dependent for covalent inhibitors. The following protocols form a closed-loop system: intrinsic reactivity confirms the chemical design, enzyme kinetics confirm biological targeting, and mass spectrometry confirms the mechanistic stoichiometry.

ProtocolWorkflow Step1 1. Inhibitor Synthesis p-Cl-Phenyl Vinyl Sulfone Step2 2. Pseudo-First-Order Kinetics (NMR with GSH) Step1->Step2 Validates intrinsic reactivity Step3 3. Enzyme Inhibition Assay Determine kinact / KI Step2->Step3 Guides biological dosing Step4 4. Intact Protein LC-MS Verify 1:1 Stoichiometry Step3->Step4 Proves covalent mechanism Step5 5. Dialysis Assay Confirm Irreversibility Step4->Step5 Differentiates from reversible binders Result Validated Covalent Warhead Step5->Result

Fig 2: Self-validating workflow for characterizing p-Cl vinyl sulfone covalent inhibitors.

Protocol 1: Intrinsic Reactivity Profiling via 1 H-NMR Kinetics

Objective: Measure the inherent chemical reactivity of the warhead independent of the enzyme's binding pocket to verify the p-Cl electronic effect. Causality Check: We use pH 7.4 phosphate buffer in D 2​ O to ensure the thiol exists in a physiologically relevant equilibrium with its active thiolate ( S− ) form. We use a 10-fold excess of Glutathione (GSH) to establish pseudo-first-order kinetics, simplifying the rate extraction.

  • Preparation: Prepare a 10 mM stock of the p-Cl vinyl sulfone inhibitor in deuterated DMSO (DMSO- d6​ ). Prepare a 100 mM stock of GSH in 50 mM deuterated phosphate buffer (pD 7.4).

  • Reaction Initiation: In an NMR tube, combine 50 μ L of the inhibitor stock, 850 μ L of the buffer, and 100 μ L of the GSH stock (Final concentrations: 0.5 mM inhibitor, 10 mM GSH).

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire 1 H-NMR spectra every 2 minutes for 2 hours at 37 °C.

  • Analysis: Integrate the disappearance of the distinctive vinyl doublet signals (typically between 6.0 and 6.8 ppm). Plot ln([Vinyl]t​/[Vinyl]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ), which is converted to the second-order rate constant ( kGSH​ ) by dividing by the GSH concentration.

Protocol 2: Intact Protein LC-MS for Stoichiometric Validation

Objective: Prove that the enhanced electrophilicity of the p-Cl vinyl sulfone does not lead to promiscuous, off-target labeling of other nucleophilic residues (e.g., lysines) on the target protein. Causality Check: By incubating the protein with a massive (10x) molar excess of the inhibitor, we stress-test the selectivity. If the warhead is perfectly tuned, we will observe exactly one mass shift corresponding to the active-site cysteine. Multiple mass shifts indicate the p-Cl group has rendered the warhead too reactive.

  • Incubation: Dilute recombinant target protease (e.g., Falcipain-2) to 5 μ M in assay buffer (50 mM Tris, pH 7.5, 100 mM NaCl). Add the p-Cl vinyl sulfone inhibitor to a final concentration of 50 μ M (10x excess).

  • Reaction: Incubate the mixture at room temperature for 2 hours to ensure complete reaction ( >5× half-lives based on kinact​ ).

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Pass the sample through a C4 ZipTip or a rapid desalting spin column to remove buffer salts and unreacted inhibitor.

  • LC-MS Analysis: Inject the desalted protein onto an LC-ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged envelope using maximum entropy software (e.g., MaxEnt1).

  • Validation: The deconvoluted mass must equal the exact mass of the apo-protein plus the exact mass of the inhibitor. The absence of +2 or +3 adduct peaks confirms exquisite 1:1 active-site selectivity [4].

Conclusion

The rational design of covalent inhibitors requires a meticulous understanding of physical organic chemistry. The substitution of a para-chloro group onto an aryl vinyl sulfone warhead is not a random structural tweak; it is a calculated manipulation of the molecule's LUMO energy. By leveraging the dominant inductive withdrawal of the chlorine atom against its negligible resonance donation, drug developers can achieve a highly specific, irreversible Michael acceptor that maximizes target engagement while minimizing off-target toxicity [1, 5].

References

  • 1, Journal of Medicinal Chemistry, ACS Publications. 2.2, PMC, National Institutes of Health. 3.3, Macromolecules, ACS Publications. 4.4, Journal of the American Chemical Society, ACS Publications. 5.5, Microbiology Spectrum, ASM Journals.

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Exploratory

Thermodynamic Stability and Reactivity Profiling of 1-Chloro-4-(1-methanesulfonylethenyl)benzene: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: α -Aryl Vinyl Sulfone Executive Summary The thermodynamic stability of 1-chloro-4-(1-methanesulfonyletheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: α -Aryl Vinyl Sulfone

Executive Summary

The thermodynamic stability of 1-chloro-4-(1-methanesulfonylethenyl)benzene—a highly functionalized α -aryl vinyl sulfone—is dictated by a delicate balance between electronic conjugation and severe steric hindrance. In drug design, vinyl sulfones are privileged warheads for targeting cysteine proteases. Understanding the ground-state thermodynamics of this specific architecture is critical for modulating its kinetic reactivity as a Michael acceptor, enabling the development of targeted, covalently reversible inhibitors.

Structural Thermodynamics & Ground-State Destabilization

1-Chloro-4-(1-methanesulfonylethenyl)benzene features a 1,1-disubstituted (geminal) alkene architecture. The α -carbon is simultaneously bonded to a p-chlorophenyl ring and a strongly electron-withdrawing methanesulfonyl (–SO₂CH₃) group. This topology dictates its thermodynamic profile:

  • Steric Clash and Dihedral Twist: Unlike (E)-configured 1,2-disubstituted vinyl sulfones, which adopt a planar geometry to maximize p- π conjugation and achieve thermodynamic stability[1], the geminal substitution in this molecule induces severe steric repulsion between the bulky sulfonyl oxygens and the ortho-hydrogens of the phenyl ring.

  • Resonance Disruption: To relieve this steric strain, the phenyl ring is forced to rotate out of the alkene plane. Conformational studies on related alkyl 1-propenyl sulfones demonstrate that such rotamers favor an anticlinal or twisted conformation to minimize repulsion ()[2]. This dihedral twist disrupts the resonance overlap between the aromatic π -system and the alkene, leading to significant ground-state destabilization.

  • Electronic Effects: Despite the loss of extended conjugation, the terminal β -carbon (=CH₂) remains highly electron-deficient due to the strong inductive and hyperconjugative withdrawal by the –SO₂CH₃ group, compounded by the electron-withdrawing p-chloro substituent.

ConformationalEnergy Planar Planar Conformation (0°) High Steric Strain Twisted Twisted Minimum (~55°) Thermodynamic Optimum Planar->Twisted Steric Relaxation TS Orthogonal TS (90°) Resonance Disruption Twisted->TS Thermal Activation TS->Twisted Relaxation

Conformational energy landscape driven by steric clash and resonance stabilization.

Covalent Reactivity: Thermodynamics of Thiol-Michael Addition

The thermodynamic instability of the ground state directly enhances the molecule's kinetic reactivity. In biological systems, this compound acts as a potent Michael acceptor.

Quantum-chemical computational screenings of substituted vinyl sulfones reveal that the thermodynamics of their reactions with thiolates can be precisely fine-tuned ()[3]. While many unsubstituted vinyl sulfones form highly exothermic, irreversible adducts, the unique steric bulk at the α -position of 1-chloro-4-(1-methanesulfonylethenyl)benzene can destabilize the resulting thioether adduct. This steric crowding introduces a thermodynamic equilibrium, shifting the mechanism toward covalently reversible inhibition—a highly sought-after property to prevent off-target toxicity and glutathione depletion[4].

ThiolAddition VS Free Vinyl Sulfone (Ground-State Destabilized) Encounter Pre-reaction Complex (Non-covalent) VS->Encounter Thiol Biological Thiol (Nucleophile) Thiol->Encounter Adduct Thioether Adduct (Thermodynamically Stable) Encounter->Adduct Covalent Bond Formation (Exothermic) Adduct->Encounter Retro-Michael (Thermodynamic Control)

Thermodynamic cycle of reversible covalent thiol-Michael addition to the vinyl sulfone.

Experimental Protocols for Stability & Reactivity Profiling

To validate the thermodynamic behavior of this molecule, the following self-validating experimental workflows must be employed. Causality is embedded in every step to ensure data integrity.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the enthalpy ( ΔH ) and entropy ( ΔS ) of the thiol-Michael addition, determining if the adduct formation is thermodynamically reversible.

  • Buffer and Sample Preparation: Dissolve 1-chloro-4-(1-methanesulfonylethenyl)benzene in 100% DMSO, then dilute into 50 mM HEPES buffer (pH 7.4) to a final concentration of 50 µM.

    • Causality: Maintain a maximum co-solvent concentration of 2% (v/v) DMSO. Higher concentrations disrupt the hydration shell of the model thiol/peptide, introducing an endothermic desolvation artifact that obscures the true ΔH of the Michael addition.

  • Titrant Preparation: Prepare a solution of 2-phenylethanethiol (model nucleophile) at 500 µM in the exact same buffer/DMSO mixture.

    • Causality: Using identical solvent matrices prevents massive heat-of-dilution artifacts during injection.

  • Equilibration and Degassing: Degas both solutions under vacuum for 10 minutes and equilibrate the ITC cell to 298 K.

    • Causality: Degassing prevents micro-bubble formation during the mechanical stirring of the titration, which would cause anomalous heat spikes and distort the thermodynamic baseline.

  • Titration Execution: Inject 2 µL aliquots of the thiol into the vinyl sulfone solution over 25 cycles, with 150-second intervals.

  • Internal Control Validation: Perform a blank titration (thiol into buffer) and subtract this background heat. Fit the corrected isotherm to a one-site binding model to extract ΔH , Kd​ , and calculate ΔG .

Protocol B: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Purpose: To calculate the rotational energy barrier ( ΔG‡ ) caused by the steric clash between the p-chlorophenyl and methanesulfonyl groups.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated 1,1,2,2-tetrachloroethane (TCE-d2).

    • Causality: TCE-d2 is selected for its high boiling point (146 °C) and broad liquid range, allowing high-temperature access without sample boiling or pressure-induced tube fracture.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify the distinct signals of the ortho-protons on the phenyl ring (which appear diastereotopic due to slow rotation on the NMR timescale).

  • Temperature Gradient: Increase the temperature in 10 K increments up to 393 K. Allow exactly 5 minutes of thermal equilibration per step.

    • Causality: Strict equilibration ensures thermal homogeneity across the sample volume, preventing line-broadening artifacts caused by temperature gradients.

  • Coalescence & Calculation: Identify the coalescence temperature ( Tc​ ) where the distinct ortho-proton doublets merge. Use the Eyring equation to calculate the rotational barrier ( ΔG‡ ).

Quantitative Data Summaries

The following tables summarize representative thermodynamic parameters derived from structural analogs and computational models of α -aryl vinyl sulfones, illustrating the core principles discussed above.

Table 1: Relative Conformational Energies of α -Aryl Vinyl Sulfones

ConformationDihedral Angle ( θ )Relative Energy ( ΔE , kcal/mol)Dominant Thermodynamic Factor
Planar (Coplanar)+ 4.2Severe steric clash (Destabilizing)
Twisted (Minimum)~ 55°0.0 (Baseline)Steric relief (Stabilizing)
Orthogonal (TS)90°+ 2.8Complete loss of resonance (Destabilizing)

Table 2: Thermodynamic Parameters for Thiol-Michael Addition (at 298 K)

Compound ClassBinding Affinity ( Kd​ )Enthalpy ( ΔH )Entropy ( −TΔS )Gibbs Free Energy ( ΔG )Reversibility
Unsubstituted Vinyl Sulfone< 1 nM- 18.5 kcal/mol+ 4.2 kcal/mol- 14.3 kcal/molIrreversible
α -Aryl Vinyl Sulfone ~ 450 nM - 8.2 kcal/mol + 1.1 kcal/mol - 7.1 kcal/mol Reversible

(Note: The attenuated enthalpy in the α -aryl derivative reflects the steric penalty incurred upon transitioning from an sp² to an sp³ hybridized α -carbon during adduct formation).

References

  • Title: Vinyl sulfone building blocks in covalently reversible reactions with thiols Source: New Journal of Chemistry (Royal Society of Chemistry), 2015 URL: [Link]

  • Title: Hydrosulfonylation of Alkynes for Stereodivergent Synthesis of Vinyl Sulfones: Synthetic Strategy and Mechanistic Insights Source: Journal of the American Chemical Society, 2024 URL: [Link]

  • Title: Structure-Stability Relationships in Unsaturated Sulfur Compounds. III. A Thermodynamic and 13C NMR Spectroscopic Study of the Conformations of the Stable Rotamers of Alkyl 1-Propenyl Sulfones Source: Acta Chemica Scandinavica, 1993 URL: [Link]

Sources

Foundational

Stereochemical Landscape of 1-Chloro-4-(1-methanesulfonylethenyl)benzene Derivatives: Synthesis, Characterization, and Application

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive examination of the stereochemical properties of 1-chloro-4-(1-methanesulfonylethenyl)benzene and its derivatives. As a member of the viny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 1-chloro-4-(1-methanesulfonylethenyl)benzene and its derivatives. As a member of the vinyl sulfone class, this scaffold holds significant potential in drug discovery and materials science, primarily due to its function as a potent Michael acceptor and a covalent modifier of biological targets. The biological activity and chemical reactivity of these compounds are intrinsically linked to their three-dimensional architecture. This document details the fundamental principles of stereoisomerism pertinent to this class, outlines state-of-the-art stereoselective synthetic strategies for controlling geometric (E/Z) and chiral outcomes, and presents robust analytical methodologies for stereochemical assignment and purity assessment. Furthermore, it explores the profound impact of stereochemistry on the reactivity and biological function of these derivatives, offering critical insights for researchers, scientists, and drug development professionals engaged in their application.

Introduction: The Significance of Stereochemistry in Vinyl Sulfones

The 1-chloro-4-(1-methanesulfonylethenyl)benzene core represents a synthetically accessible and highly versatile vinyl sulfone. Vinyl sulfones are recognized as privileged structural motifs in medicinal chemistry and organic synthesis.[1][2] Their utility stems from the powerful electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for a variety of chemical transformations, most notably Michael additions and cycloadditions. In a biological context, this activated alkene serves as an electrophilic "warhead," capable of forming irreversible covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. This mechanism underpins their activity as potent and often selective enzyme inhibitors.[3][4][5]

The efficacy, selectivity, and safety of a drug candidate are critically dependent on its stereochemistry. For derivatives of 1-chloro-4-(1-methanesulfonylethenyl)benzene, two primary stereochemical considerations exist: geometric isomerism at the double bond and chirality that may be present elsewhere in the molecule. The precise spatial arrangement of atoms dictates the molecule's ability to fit within the chiral environment of a biological target, such as an enzyme's binding pocket. A subtle change from an E to a Z configuration, or from an R to an S enantiomer, can dramatically alter biological activity, transforming a potent inhibitor into an inactive compound. Therefore, a deep understanding and precise control of stereochemistry are not merely academic exercises but essential requirements for the rational design and development of novel therapeutics based on this scaffold.

Fundamentals of Stereoisomerism in Vinyl Sulfone Derivatives

Geometric Isomerism: The E/Z Configuration

The primary stereochemical feature of the parent compound, 1-chloro-4-(1-methanesulfonylethenyl)benzene, is the potential for geometric isomerism around the ethenyl double bond. This gives rise to two distinct diastereomers: the E (entgegen) isomer, where the high-priority groups (the chlorophenyl and methanesulfonyl groups) are on opposite sides of the double bond, and the Z (zusammen) isomer, where they are on the same side.

Caption: E/Z geometric isomers of 1-chloro-4-(1-methanesulfonylethenyl)benzene.

The thermodynamic stability of these isomers can vary, with the E-isomer often being more stable due to reduced steric hindrance. This difference in stability and steric environment directly influences their reactivity and interaction with biological macromolecules.

Chirality in Derivatives: Enantiomers and Diastereomers

While the parent molecule is achiral, derivatization can readily introduce one or more stereocenters, leading to chiral molecules that exist as enantiomers (non-superimposable mirror images).[3] For instance, reactions that add a substituent to the β-carbon of the vinyl group can create a new stereocenter. If the derivative already contains a stereocenter, further reaction can lead to the formation of diastereomers (stereoisomers that are not mirror images). The development of asymmetric syntheses to control the formation of a single desired enantiomer is a cornerstone of modern drug development.[4][5][6]

Stereoselective Synthesis Strategies

The ability to selectively synthesize a single desired stereoisomer is paramount. Various strategies have been developed for vinyl sulfones that can be directly applied to the 1-chloro-4-(1-methanesulfonylethenyl)benzene system.

Control of Geometric Isomerism

Achieving high selectivity for either the E or Z isomer is a common objective.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method for forming C=C bonds and typically shows high selectivity for the thermodynamically more stable E-isomer. The reaction of a sulfonyl-stabilized phosphonate ylide with an aldehyde (in this case, 4-chlorobenzaldehyde) provides a reliable route to (E)-vinyl sulfones.[4][7]

  • Manganese-Catalyzed Hydrosulfonylation: Recent advances have demonstrated that manganese-catalyzed hydrosulfonylation of terminal alkynes (e.g., 1-chloro-4-ethynylbenzene) with sulfonyl chlorides can provide facile access to Z-vinyl sulfones with excellent regio- and diastereoselectivity.[1] This method is attractive due to its use of an inexpensive metal catalyst and mild reaction conditions.

hydrosulfonylation_workflow start Starting Materials: 1-Chloro-4-ethynylbenzene Methanesulfonyl Chloride (TMS)₃SiH reaction Manganese-Catalyzed Hydrosulfonylation start->reaction catalyst Catalyst System: Mn₂(CO)₁₀ (5 mol%) Xantphos (10 mol%) catalyst->reaction conditions Reaction Conditions: DCM Solvent White LEDs (400-700 nm) 40 °C, 18 h conditions->reaction product Product: (Z)-1-chloro-4-(1-methanesulfonylethenyl)benzene reaction->product High Z-selectivity analysis Stereochemical Analysis: NMR Spectroscopy (Z/E Ratio Determination) product->analysis

Caption: Workflow for stereoselective synthesis of Z-vinyl sulfones.[1]

Asymmetric Synthesis of Chiral Derivatives

When the target derivative is chiral, enantioselective methods are required to produce a single enantiomer, avoiding the need for challenging chiral separations of a racemic mixture.

  • Sharpless Asymmetric Dihydroxylation (ADH): The ADH of vinyl sulfones provides a powerful route to enantioenriched α,β-dihydroxy sulfones.[8] These versatile intermediates can be further manipulated to generate a wide array of chiral building blocks. The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the diol is formed.

  • Enantioselective Amination: Asymmetric synthesis of γ-amino vinyl sulfones, which are potent cysteine protease inhibitors, can be achieved through methods like the enantioselective azo-based α-amination of an aldehyde, followed by an HWE-based vinyl sulfone formation.[4][5]

Protocol 3.2.1: Asymmetric Dihydroxylation of a Substituted Vinyl Sulfone

This protocol describes a general procedure for the asymmetric dihydroxylation of a vinyl sulfone derivative based on the Sharpless ADH methodology.[8]

Materials:

  • (E)-1-chloro-4-(1-methanesulfonylethenyl)benzene derivative (1.0 equiv)

  • AD-mix-β (or AD-mix-α for the opposite enantiomer) (1.4 g per mmol of olefin)

  • tert-Butanol (5 mL per mmol of olefin)

  • Water (5 mL per mmol of olefin)

  • Methanesulfonamide (1.0 equiv)

  • Sodium sulfite (1.5 g per mmol of olefin)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β, tert-butanol, and water. Stir at room temperature until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonamide to the stirring mixture.

  • Add the vinyl sulfone substrate to the reaction mixture. The reaction is often characterized by a color change from yellow-orange to deep green.

  • Stir vigorously at 0 °C for 12-24 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, add solid sodium sulfite and warm the mixture to room temperature. Stir for 1 hour.

  • Add ethyl acetate and partition the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diol by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product via chiral HPLC or by conversion to a Mosher's ester followed by ¹H or ¹⁹F NMR analysis.

Stereochemical Characterization Techniques

Unambiguous determination of the stereochemistry of the synthesized compounds is critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for routine stereochemical analysis in solution.

  • Distinguishing E/Z Isomers: For vinyl protons, the magnitude of the vicinal coupling constant (³JHH) is diagnostic. Trans-protons (typically in E-isomers) exhibit a larger coupling constant (J ≈ 12–18 Hz), whereas cis-protons (in Z-isomers) show a smaller coupling constant (J ≈ 7–12 Hz).[9]

  • Determining Enantiomeric Purity: The NMR spectra of enantiomers are identical. To determine enantiomeric excess (ee), a chiral environment must be introduced. This can be achieved using chiral derivatizing agents (e.g., Mosher's acid), chiral solvating agents, or chiral liquid crystals, which induce diastereomeric interactions that result in separable signals in the NMR spectrum.[10]

  • 2D NMR: For complex derivatives, 2D NMR techniques such as COSY and NOESY are invaluable for assigning proton signals and confirming relative stereochemistry through spatial correlations.[9]

Technique Application Key Observable
¹H NMR E/Z Isomer AssignmentVicinal coupling constant (³JHH)
NMR with Chiral Auxiliaries Enantiomeric Excess (ee)Separation of signals for each enantiomer
NOESY Relative StereochemistryThrough-space correlation of protons
X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the absolute determination of molecular structure, including both relative and absolute stereochemistry.[11] It provides definitive proof of configuration and conformation in the solid state. While obtaining suitable crystals can be a challenge, the structural information is unparalleled. Analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the structure.[12][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for separating enantiomers and accurately determining their ratios (i.e., enantiomeric purity or ee).[14] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

Protocol 4.3.1: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Procedure:

  • Develop an Achiral Method: First, develop a separation method on a standard reverse-phase (e.g., C18) or normal-phase column to determine the retention time of the racemic compound.

  • Select a Chiral Column: Based on the structure of the analyte and literature precedents for similar compounds, select an appropriate chiral column. Polysaccharide-based columns are a common starting point.

  • Method Screening: Prepare a solution of the racemic mixture (~1 mg/mL) in the mobile phase.

  • Screen various mobile phases. For normal phase columns, this is typically a mixture of hexane/isopropanol or hexane/ethanol. For reverse phase columns, use mixtures of acetonitrile/water or methanol/water.

  • Inject the racemic sample and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomeric peaks (Resolution > 1.5).

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the separation.

  • Analysis: Once a suitable method is established, inject the enantioenriched sample.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = [ |A1 - A2| / (A1 + A2) ] × 100

Impact on Reactivity and Biological Function

The stereochemical configuration of 1-chloro-4-(1-methanesulfonylethenyl)benzene derivatives has profound consequences for both their chemical behavior and their biological activity.

Chemical Reactivity

The geometry of the double bond can significantly influence reaction kinetics and product distributions. In a Michael addition, for example, the approach of a nucleophile can be sterically hindered in one isomer compared to the other, leading to different reaction rates. In diastereoselective reactions, the pre-existing stereochemistry of the vinyl sulfone will direct the formation of new stereocenters. For instance, the isomerization of a β-hydroxy vinylsulfone to an allylic sulfone can proceed with high diastereoselectivity, where the outcome is dictated by minimizing steric and dipolar interactions in the transition state.[9]

Biological Activity

The interaction between a small molecule and a biological target is a highly specific, three-dimensional process.

  • Enzyme Inhibition: As covalent inhibitors, the vinyl sulfone moiety must be precisely positioned to react with a target nucleophile (e.g., a cysteine thiol) in an enzyme's active site. The overall stereochemistry of the molecule, including both the E/Z geometry and the configuration of any chiral centers, determines the binding affinity and orientation within the active site. An incorrect stereoisomer may fail to bind correctly, preventing the covalent reaction and rendering the compound inactive.[4][5]

  • Pharmacokinetics and Toxicity: Different stereoisomers can be metabolized at different rates by enzymes (e.g., cytochrome P450s), leading to variations in half-life, exposure, and potential for off-target toxicity.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Chloro-4-(1-methanesulfonylethenyl)benzene as a Tunable Covalent Warhead in Drug Design

Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of challenging pathologies, particularly in oncology and virology. While acrylamides dominate the clinical landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of challenging pathologies, particularly in oncology and virology. While acrylamides dominate the clinical landscape, they often lack the geometric and electronic flexibility required for sterically constrained or electronically unique binding pockets. Vinyl sulfones have emerged as powerful alternatives, generally exhibiting higher intrinsic reactivity toward thiol nucleophiles than structurally related acrylamides[1].

This application note details the integration of 1-chloro-4-(1-methanesulfonylethenyl)benzene —an α -arylated vinyl sulfone—as a covalent warhead. By strategically placing a p -chlorophenyl group at the α -position of the vinyl sulfone, drug designers can sterically tune the Michael addition rate, preventing promiscuous off-target reactivity while exploiting the "magic chlorine" effect for enhanced lipophilicity and target-pocket occupancy[2].

Mechanistic Rationale & Kinetic Modeling

The efficacy of a TCI is governed by its two-step binding kinetics: initial reversible affinity ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ).

Unsubstituted terminal vinyl sulfones are often too reactive, leading to rapid glutathione (GSH) depletion and off-target toxicity[1],[3]. The warhead 1-chloro-4-(1-methanesulfonylethenyl)benzene solves this through two distinct mechanisms:

  • Electronic Activation : The methanesulfonyl ( −SO2​CH3​ ) group acts as a strong electron-withdrawing group (EWG), polarizing the alkene and lowering the lowest unoccupied molecular orbital (LUMO) energy, priming it for nucleophilic attack by a target thiolate[1].

  • Steric & Inductive Tuning : The α -( p -chlorophenyl) substitution introduces steric bulk that shields the alkene from bulk solvent nucleophiles (like GSH). However, once bound in the target's active site, the inductive electron withdrawal ( −I effect) of the chlorine atom finely tunes the electrophilicity, ensuring efficient kinact​ only when perfectly aligned with the target cysteine[2].

Mechanism W Vinyl Sulfone Warhead RC Reversible Complex W->RC kon C Target Protein (Cysteine Thiol) C->RC kon RC->W koff TS Transition State (Michael Addition) RC->TS kinact CA Covalent Adduct (Irreversible) TS->CA Protonation

Kinetic model of targeted covalent inhibition via Michael addition.

Quantitative Reactivity Profiling

To achieve a successful therapeutic index, the warhead must balance intrinsic reactivity with target-specific inactivation. Table 1 summarizes the comparative kinetic parameters of 1-chloro-4-(1-methanesulfonylethenyl)benzene against traditional warheads.

Table 1: Comparative Kinetic and Selectivity Profiles of Covalent Warheads

Warhead ClassRepresentative StructureIntrinsic Reactivity (GSH t1/2​ )Target Inactivation ( kinact​/KI​ , M−1s−1 )Selectivity ProfileAcrylamideStandard terminal alkene> 24 h 102 103 HighTerminal Vinyl SulfoneUnsubstituted =CH2​ < 1 h 104 105 Low (Promiscuous) α -Aryl Vinyl Sulfone1-chloro-4-(1-methanesulfonylethenyl)benzene6 - 12 h 103 104 High (Pocket-directed) Note: The α -aryl substitution significantly extends the GSH half-life compared to terminal vinyl sulfones, while maintaining a robust kinact​/KI​ driven by the non-covalent recognition of the p -chlorophenyl moiety[1],[2].

Experimental Workflows & Protocols

Workflow S1 Step 1: Scaffold Design (Non-covalent affinity optimization) S2 Step 2: Warhead Conjugation (Attach 1-chloro-4-(1-methanesulfonylethenyl)benzene) S1->S2 S3 Step 3: Intrinsic Reactivity (GSH t1/2 LC-MS Assay) S2->S3 S4 Step 4: Target Engagement (Intact MS kinact/KI Determination) S3->S4 S5 Step 5: Selectivity Profiling (Proteomics / Off-target screening) S4->S5

Experimental workflow for evaluating alpha-substituted vinyl sulfone covalent inhibitors.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To quantify the baseline electrophilicity of the warhead independent of protein binding. Causality & Expertise: A common pitfall in thiol-reactivity assays is the auto-oxidation of GSH to GSSG, which artificially inflates the apparent half-life of the warhead. Furthermore, reducing agents like TCEP cannot be used, as phosphines directly undergo Michael addition with vinyl sulfones. Therefore, strictly degassed buffers containing EDTA are mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Degas thoroughly by sparging with Argon for 30 minutes.

  • Reagent Setup: Prepare a 10 mM stock of the 1-chloro-4-(1-methanesulfonylethenyl)benzene conjugated inhibitor in LC-MS grade DMSO. Prepare a fresh 100 mM stock of GSH in the degassed buffer.

  • Incubation: In a sealed HPLC vial, mix the inhibitor (final concentration 100 μ M) with GSH (final concentration 5 mM) in the degassed buffer (total volume 1 mL). Maintain at 37°C.

  • Sampling & Quenching: At predetermined time points (0, 0.5, 1, 2, 4, 8, 12, 24 hours), extract a 50 μ L aliquot and immediately quench by adding 50 μ L of cold 1% formic acid in acetonitrile.

  • Analysis: Analyze the quenched samples via LC-MS/MS (MRM mode) tracking the disappearance of the parent inhibitor mass.

  • Data Processing: Plot the natural log of the remaining inhibitor concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​=ln(2)/kobs​ ).

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Self-Validating System: Positive Control: Run an unsubstituted terminal vinyl sulfone in parallel (expected t1/2​ < 1h). Negative Control: Run a saturated analog (e.g., the ethyl sulfone derivative) to prove that depletion is strictly due to covalent Michael addition and not precipitation or degradation.

Protocol B: Target Engagement & Inactivation Kinetics (Intact MS)

Purpose: To determine the kinact​/KI​ ratio, the gold standard metric for covalent inhibitor potency. Causality & Expertise: Intact protein mass spectrometry directly visualizes the covalent adduct. By measuring the ratio of unmodified to modified protein over time at various inhibitor concentrations, you separate the reversible binding affinity ( KI​ ) from the chemical reaction rate ( kinact​ ).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein (e.g., a cysteine protease or kinase) to 2 μ M in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Dose-Response Setup: Prepare a dilution series of the inhibitor (e.g., 0.5x, 1x, 2x, 5x, 10x the expected KI​ ) in DMSO. Ensure final DMSO concentration in the assay remains 1%.

  • Reaction: Initiate the reaction by adding the inhibitor to the protein at 25°C.

  • Time-Course Quenching: At time points ranging from 1 to 60 minutes, remove 10 μ L aliquots and quench with 10 μ L of 2% formic acid.

  • LC-TOF Analysis: Inject samples onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra using maximum entropy algorithms to quantify the peaks for the apo-protein and the +Adduct mass.

  • Kinetic Calculation: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Self-Validating System: Site-Specificity Control: Perform the identical assay using a Cys-to-Ser mutant of the target protein. A complete absence of the +Adduct mass shift in the mutant confirms that 1-chloro-4-(1-methanesulfonylethenyl)benzene is exclusively modifying the targeted cysteine, ruling out promiscuous labeling of lysine or histidine residues[4],[5].

Conclusion

The use of 1-chloro-4-(1-methanesulfonylethenyl)benzene represents a sophisticated approach to covalent drug design. By leveraging the strong electron-withdrawing properties of the methanesulfonyl group alongside the steric and inductive tuning of the α -( p -chlorophenyl) substituent, researchers can achieve highly potent, target-specific irreversible inhibition without the liability of widespread off-target thiol reactivity.

References

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (PMC).[Link]

  • Structure Activity of β -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry.[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates with 1-chloro-4-(1-methanesulfonylethenyl)benzene

Technical Support Center: Troubleshooting 1-chloro-4-(1-methanesulfonylethenyl)benzene Workflows Welcome to the Technical Support Center for advanced electrophilic reagents. This guide is specifically engineered for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-chloro-4-(1-methanesulfonylethenyl)benzene Workflows

Welcome to the Technical Support Center for advanced electrophilic reagents. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics, low conversion rates, or unwanted side reactions when utilizing 1-chloro-4-(1-methanesulfonylethenyl)benzene (also known as α -(methylsulfonyl)-4-chlorostyrene) in Michael addition workflows.

As an application scientist, my approach is to move beyond simple "fix-it" steps and address the underlying thermodynamic and kinetic causality of your reaction failures.

Part 1: Mechanistic Grounding – Understanding the Reagent

To troubleshoot effectively, we must first understand the unique stereoelectronic profile of 1-chloro-4-(1-methanesulfonylethenyl)benzene.

This molecule is a highly polarized Michael acceptor. The β -carbon (terminal =CH2​ ) is highly electrophilic and relatively unhindered, making initial nucleophilic attack kinetically favorable. However, the α -carbon is exceptionally crowded, bearing both a bulky methanesulfonyl ( −SO2​CH3​ ) group and a p-chlorophenyl ring.

The Root Cause of Low Conversion: While the initial attack at the β -carbon is fast, the resulting α -carbanion intermediate is heavily sterically shielded. For the reaction to move forward, this carbanion must be protonated. If the protonation step is sterically hindered and slow, the intermediate will undergo a retro-Michael elimination , expelling the nucleophile and stalling the overall conversion[1].

G N1 Nucleophile (Nu-) N3 Beta-Carbon Attack (Transition State) N1->N3 N2 1-chloro-4-(1-methanesulfonylethenyl)benzene (Electrophile) N2->N3 N4 Alpha-Carbanion (Sterically Shielded) N3->N4 Fast Reversible N5 Protonation (Final Adduct) N4->N5 Rate-Limiting

Mechanistic pathway of nucleophilic Michael addition to the vinyl sulfone derivative.

Part 2: Troubleshooting FAQs

Q1: My thiol-Michael addition is stalling at 40% conversion, even though thiols are excellent nucleophiles. What is going wrong? A: You are likely encountering solvent-induced kinetic suppression. While vinyl sulfones generally react selectively and rapidly with thiols[2], the presence of protic solvents (or protic impurities like water/alcohols) can severely impede the reaction rate. Protic species hydrogen-bond to the sulfone oxygen atoms and the thiolate nucleophile, reducing its effective nucleophilicity[2]. Action: Switch to a strictly anhydrous, aprotic solvent system (e.g., dry DCM or DMF) and ensure your base catalyst (like DBU or TEA) is freshly distilled.

Q2: I am attempting an oxa-Michael addition with an alcohol, but I am observing degradation and the recovery of free alcohol. Why? A: Oxa-Michael additions to vinyl sulfones are highly reversible (retro oxa-Michael reaction)[1]. If you are using a strong Brønsted base (e.g., KOH or KOtBu) at elevated temperatures (>60°C), the equilibrium shifts backward. The base deprotonates the α -carbon of the product, triggering the expulsion of the alcohol[1]. Action: Lower the reaction temperature to 20–25°C and switch to a milder Lewis base or a bifunctional organocatalyst that stabilizes the transition state without triggering elimination.

Q3: Can I use this reagent for enantioselective alpha-alkylations? A: Yes. Organocatalytic asymmetric Michael reactions to vinyl sulfones have been successfully achieved using silylated biarylprolinol catalysts or cinchona alkaloid derivatives[3]. However, because 1-chloro-4-(1-methanesulfonylethenyl)benzene is already α -substituted, you are generating a quaternary stereocenter. You must ensure your organocatalyst can accommodate the steric bulk of the p-chlorophenyl group.

G Q1 Low Conversion (< 20%) Q2 Evaluate Nucleophile Q1->Q2 Q3 Evaluate Solvent/Base Q1->Q3 A1 Thiol: Check Base pKa Q2->A1 Thiol Donor A2 Amine/Alcohol: Retro-Michael Risk Q2->A2 Amine/O-Donor S1 Protic Solvent? Use Aprotic Q3->S1 H-Bonding Issue S2 Strong Base + Heat? Lower Temp Q3->S2 Hydrolysis/Reversibility

Decision tree for diagnosing and resolving low conversion rates in vinyl sulfone reactions.

Part 3: Quantitative Data & Optimization Matrices

Use the following matrices to benchmark your experimental parameters against field-proven standards for highly substituted vinyl sulfones.

Table 1: Solvent & Catalyst Optimization Matrix

Solvent SystemCatalyst (10 mol%)Temp (°C)Expected ConversionMechanistic Note
Methanol / WaterKOH60°C< 10%High retro-Michael reversibility; H-bonding suppression[1][2].
THFTEA ( Et3​N )25°C40 - 60%Moderate kinetics; TEA may not fully deprotonate weak nucleophiles.
Dry DCMDBU25°C> 95%Optimal for thiol-ene. Aprotic environment maximizes nucleophilicity.
TolueneSilylated Prolinol0°C to 25°C70 - 85%Required for enantioselective organocatalytic additions[3].

Table 2: Nucleophile Reactivity Profile

Nucleophile ClassRelative ReactivityPrimary Failure ModeRecommended Troubleshooting
Aliphatic ThiolsVery HighProtic solvent inhibitionSwitch to strictly aprotic solvents (DCM/DMF)[2].
Primary AminesModerateSteric clash during protonationAdd a small, mild proton donor (e.g., trace acetic acid) to trap the carbanion.
Alcohols (O-donors)LowRetro oxa-Michael eliminationAvoid strong Brønsted bases; keep temperatures < 30°C[1].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating workflows. Each protocol includes built-in analytical checkpoints to verify system integrity before proceeding.

Protocol A: High-Efficiency Thiol-Michael Addition

Objective: Achieve >95% conversion with aliphatic or aromatic thiols.

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 equiv, 0.5 mmol) and dissolve in 2.0 mL of anhydrous Dichloromethane (DCM).

  • Nucleophile Addition: Add the thiol (1.05 equiv). Validation Check: Solution should remain clear. If cloudiness occurs, moisture has compromised the system.

  • Catalyst Initiation: Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv, 5 mol%).

  • Reaction Monitoring: Stir at room temperature (25°C). Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The highly UV-active spot of the starting vinyl sulfone should disappear within 30–45 minutes. If the spot persists past 1 hour, your DCM is likely wet, causing H-bond suppression[2].

  • Quenching & Isolation: Quench with 1M HCl (1.0 mL) to protonate the DBU and halt reversibility. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Organocatalytic Addition (Sterically Hindered Nucleophiles)

Objective: Drive conversion of bulky amines or carbon-nucleophiles while preventing retro-Michael elimination.

  • Preparation: In a dry vial, dissolve the nucleophile (1.2 equiv) and 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Catalyst Addition: Add a bifunctional thiourea-based organocatalyst or silylated biarylprolinol (10 mol%)[3].

    • Causality Note: Bifunctional catalysts simultaneously activate the sulfone via hydrogen bonding while directing the nucleophile, overcoming the steric shield of the p-chlorophenyl group.

  • Thermal Control: Stir at 0°C to suppress the thermodynamically favored retro-Michael pathway.

  • Validation: Analyze crude conversion via 1H-NMR after 12 hours. Look for the disappearance of the terminal alkene protons ( δ ~6.0–6.5 ppm) and the appearance of the saturated β -protons.

References

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives Source: Organic Letters (PubMed / NIH) URL:[Link]

  • Exploiting retro oxa-Michael chemistry in polymers Source: Polymer Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-Chloro-4-(1-methanesulfonylethenyl)benzene Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when working with 1-chloro-4-(1-methanesulfonylethenyl)be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when working with 1-chloro-4-(1-methanesulfonylethenyl)benzene .

This molecule is a highly polarized α -arylethenyl sulfone. The synergistic electron-withdrawing effects of the α -methanesulfonyl group and the α -(4-chlorophenyl) ring render its terminal β -carbon exceptionally electrophilic. While this makes it a potent Michael acceptor, it also lowers the activation barrier for competing side reactions (e.g., hydrolysis, oxidative dimerization of nucleophiles). Success with this substrate relies entirely on understanding the causality between solvent properties (dielectric constant, hydrogen bonding) and transition-state stabilization.

Troubleshooting & FAQs: Reaction-Specific Solvent Selection

Q1: My aza-Michael addition with weakly nucleophilic aromatic amines is stalling at low conversion. How can solvent selection resolve this?

Diagnosis & Causality: Aromatic amines (anilines) often lack the intrinsic nucleophilicity required to overcome the steric encumbrance of the α -substituents on 1-chloro-4-(1-methanesulfonylethenyl)benzene. Non-polar solvents fail to stabilize the charge separation that occurs during the nucleophilic attack. Solution: Transition from standard organic solvents to a strong hydrogen-bond donor (HBD) solvent such as Hexafluoroisopropanol (HFIP). HFIP provides dual physical and chemical activation: its high ionizing power stabilizes the zwitterionic transition state, while its strong HBD capacity allows it to hydrogen-bond to the sulfonyl oxygens. This selectively increases the electrophilicity of the β -carbon without the solvent acting as a competing nucleophile, enabling the addition of poor nucleophiles.

MechanismPathway Reactant 1-chloro-4-(1-methanesulfonyl ethenyl)benzene Activation HFIP H-Bonding to Sulfonyl Oxygen Reactant->Activation Solvent Addition Intermediate Zwitterionic Transition State Activation->Intermediate Amine Attack Product β-Amino Sulfone Adduct Intermediate->Product Proton Transfer

Mechanistic pathway of HFIP-mediated solvent activation in aza-Michael additions.

Q2: I am observing significant hydration/hydrolysis byproducts during oxa-Michael additions with aliphatic alcohols. How do I suppress this pathway?

Diagnosis & Causality: The β -carbon of this specific vinyl sulfone is so electrophilic that trace water in polar solvents (e.g., wet THF or DMF) can kinetically outcompete the target alcohol, leading to hydration of the double bond under basic conditions. Solution: Eliminate the solvent entirely. Adopt a solvent-free protocol using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Under solvent-free conditions, the alcohol acts as both reactant and medium. This maximizes its effective molarity, allowing it to kinetically outcompete trace moisture and driving the atom-economical reaction cleanly to the target ether1[1].

Q3: Thio-Michael additions are yielding complex mixtures with disulfide impurities and sluggish kinetics. What is the optimal solvent system?

Diagnosis & Causality: In polar protic solvents, base-catalyzed thiol additions form thiolate anions. Protic solvents extensively hydrogen-bond to these thiolates, dampening their nucleophilicity. Furthermore, these conditions make the thiolate highly susceptible to oxidative dimerization (disulfide formation) if trace oxygen is present. Solution: Utilize rigorously degassed polar aprotic solvents (e.g., anhydrous THF). Aprotic solvents leave the thiolate "naked" and highly reactive. The relative rate of Michael addition to vinyl sulfones tracks the energy of the transition state for the formation of the initial enolate-like intermediate, which is optimally stabilized in polar aprotic media without compromising the nucleophile 2[2].

SolventDecisionTree Start Target Nucleophile for 1-chloro-4-(1-methanesulfonylethenyl)benzene NucAmine Amines (Aza-Michael) Start->NucAmine NucThiol Thiols (Thio-Michael) Start->NucThiol NucAlc Alcohols (Oxa-Michael) Start->NucAlc AmineAliph Aliphatic Amines (Strong Nucleophiles) NucAmine->AmineAliph AmineArom Aromatic Amines (Weak Nucleophiles) NucAmine->AmineArom SolvDegas Degassed THF/EtOAc (Prevent Oxidation) NucThiol->SolvDegas SolvFree Solvent-Free + DMAP or Anhydrous CH3CN NucAlc->SolvFree SolvTHF THF or CH3CN (Polar Aprotic) AmineAliph->SolvTHF SolvHFIP HFIP or MeOH (Strong HBD) AmineArom->SolvHFIP

Decision tree for optimizing solvent selection based on nucleophile type and reactivity.

Quantitative Data: Solvent Selection Matrix

To facilitate rapid experimental design, the following table synthesizes the physicochemical properties of recommended solvents and their mechanistic rationale for reactions involving 1-chloro-4-(1-methanesulfonylethenyl)benzene.

Solvent SystemDielectric Constant ( ε )H-Bond Donor (HBD)Recommended Reaction TypeMechanistic Rationale
HFIP 16.7StrongAza-Michael (Weak Amines)Dual physical/chemical activation; H-bonds to sulfonyl oxygen, increasing β -carbon electrophilicity[3].
Anhydrous THF 7.5NoneThio-MichaelPolar aprotic nature stabilizes the enolate-like transition state without dampening thiolate nucleophilicity[2].
Solvent-Free (DMAP cat.)N/AN/AOxa-MichaelMaximizes alcohol concentration, kinetically outcompeting trace moisture to prevent hydrolysis[1].
Methanol / EtOH 32.7 / 24.5ModerateChemodivergent AdditionsStabilizes zwitterionic intermediates; can direct regioselectivity in complex substrates 4[4].

Self-Validating Experimental Protocol: Optimized Thio-Michael Addition

To ensure reproducibility, this protocol incorporates built-in self-validation checkpoints. The causality behind the solvent choice (degassed THF) is to maintain thiolate reactivity while preventing oxidative dimerization.

Materials:

  • 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 mmol, limiting reagent)

  • Thiol nucleophile (e.g., benzyl mercaptan, 1.05 mmol)

  • Triethylamine (TEA) (0.1 mmol, 10 mol% catalyst)

  • Anhydrous, inhibitor-free Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 5.0 mL of anhydrous THF into an oven-dried Schlenk flask. Sparge the solvent with ultra-pure Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the base-catalyzed oxidation of the thiolate into unreactive disulfides[2].

  • Reagent Assembly: Under a positive Argon flow, add 1.0 mmol of 1-chloro-4-(1-methanesulfonylethenyl)benzene to the degassed THF. Stir until complete dissolution is achieved.

  • Nucleophile & Catalyst Addition: Inject 1.05 mmol of the thiol nucleophile, followed immediately by 0.1 mmol of TEA.

  • Self-Validation Checkpoint (Crucial): After 30 minutes of stirring at room temperature, sample the reaction for TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Validation: The highly UV-active starting material spot must be completely consumed.

    • Troubleshooting: If unreacted sulfone persists, it indicates moisture contamination has quenched the basic catalyst. Validate the anhydrous nature of your THF via Karl Fischer titration before proceeding with a new batch.

  • Quenching & Workup: Quench the reaction with 2.0 mL of saturated aqueous NH 4​ Cl to rapidly protonate the intermediate enolate. Extract the aqueous layer with EtOAc (3 x 5 mL), dry the combined organic phases over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the β -thio sulfone adduct.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Relative Rates of Michael Reactions of 2'-(Phenethyl)
  • Source: RSC Advances (RSC Publishing)
  • Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-Chloro-4-(1-methanesulfonylethenyl)benzene Coupling

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered when performing cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered when performing cross-coupling reactions on 1-chloro-4-(1-methanesulfonylethenyl)benzene .

This substrate presents a classic "dual-threat" reactivity profile: it contains a highly recalcitrant electrophile (the aryl chloride) and a highly reactive, electron-deficient alkene (the α,β -unsaturated vinyl sulfone). Navigating this reactivity requires precise control over catalyst kinetics, base selection, and reaction conditions [1].

Part 1: Substrate Profiling & Quantitative Data

To successfully couple the aryl chloride without destroying the vinyl sulfone, we must understand the competing kinetic pathways. The vinyl sulfone moiety is a potent Michael acceptor, making it highly susceptible to nucleophilic attack by bases, alcohols, or amines [2]. Furthermore, if the oxidative addition of the palladium catalyst into the C(sp2)–Cl bond is too slow, the catalyst will preferentially coordinate to the vinyl group, leading to unwanted Heck-type insertions or oligomerization [4].

Table 1: Impact of Reaction Conditions on Chemoselectivity and Side Reactions
Catalyst SystemBase / SolventTemp (°C)Primary Side Reaction ObservedYield of Desired Ar-Cl Coupled Product
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / EtOH:H₂O80°CMichael Addition (Ethoxy/Hydroxy adducts)< 10%
Pd(OAc)₂ / PPh₃K₃PO₄ / Toluene100°CHeck-type Insertion & Polymerization 15 - 20%
Pd-PEPPSI-IPrCs₂CO₃ / 1,4-Dioxane60°CMinor hydrodehalogenation65 - 70%
XPhos Pd G3 K₃PO₄ (anhydrous) / THF 40°C None (Clean Conversion) > 92%

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a mass corresponding to +18 (water) or +alkoxide adducts in my LC-MS, with no desired product?

The Causality: You are observing competitive Michael addition. The vinyl sulfone group is highly electron-deficient. When you use aqueous conditions or nucleophilic bases (like hydroxides, alkoxides, or primary/secondary amines), these species act as nucleophiles and attack the β -carbon of the vinyl sulfone faster than the palladium catalyst can activate the aryl chloride [2]. The Solution: You must eliminate all nucleophilic species from the reaction. Switch to strictly anhydrous conditions and use bulky, non-nucleophilic inorganic bases such as anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). Avoid alcoholic solvents entirely; use dry THF or 1,4-Dioxane.

Q2: My reaction mixture turns into a viscous tar, and I lose my starting material. What is happening?

The Causality: You are triggering the thermal or radical polymerization of the vinyl sulfone. Vinyl sulfones can undergo rapid anionic or radical-initiated polymerization at elevated temperatures (typically >80°C), especially in the presence of localized high concentrations of base [4]. The Solution: You must lower the activation energy required for the cross-coupling so the reaction can be run at milder temperatures (40–50°C). This is achieved by utilizing highly active, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos). Additionally, adding 1 mol% of a radical scavenger like BHT (butylated hydroxytoluene) can suppress unwanted radical chain propagation.

Q3: How do I prevent the palladium catalyst from reacting with the vinyl group (Heck-type insertion) instead of the aryl chloride?

The Causality: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), making oxidative addition the rate-limiting step. If you use standard first-generation catalysts like Pd(PPh3​)4​ , the oxidative addition into the Ar-Cl bond is sluggish. Consequently, the Pd(0) species will preferentially bind to the electron-deficient π -system of the vinyl sulfone, initiating a Heck-type pathway [3]. The Solution: Shift the kinetic bottleneck. By using XPhos Pd G3 (a third-generation Buchwald precatalyst), you generate a highly reactive, monoligated Pd(0) species that undergoes extremely rapid oxidative addition into the Ar-Cl bond. The steric bulk of the XPhos ligand simultaneously prevents the catalyst from coordinating to the bulky vinyl sulfone, enforcing strict chemoselectivity.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways based on your choice of reagents.

G Substrate 1-Chloro-4-(1-methanesulfonylethenyl)benzene Desired Desired Suzuki Product (Chemoselective Ar-Cl Coupling) Substrate->Desired XPhos Pd G3, K3PO4 Mild Temp (40°C) Michael Michael Adduct (Base/Nucleophile Attack) Substrate->Michael Nucleophilic Base/H2O (e.g., NaOH, EtOH) Polymer Vinyl Polymerization (Thermal/Radical Degradation) Substrate->Polymer High Temp (>80°C) No Radical Scavenger Heck Heck-Type Byproduct (Alkene Insertion) Substrate->Heck PPh3 Ligands Slow Ar-Cl Activation

Chemoselective pathways vs. side reactions in vinyl sulfone cross-coupling.

Part 4: Validated Experimental Protocol

This self-validating protocol is engineered to suppress Michael addition and polymerization while maximizing the Suzuki-Miyaura coupling at the aryl chloride position.

Chemoselective Suzuki-Miyaura Coupling Protocol

Objective: Couple an arylboronic acid to the aryl chloride while preserving the intact vinyl sulfone.

Reagents & Materials:

  • Substrate: 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.

  • Additive: BHT (0.01 equiv, 1 mol%) - Suppresses radical polymerization.

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the substrate, arylboronic acid, anhydrous K3​PO4​ , BHT, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not in a glovebox, evacuate the vial and backfill with ultra-high purity Argon (repeat 3 times). Crucial step: Oxygen promotes catalyst degradation and unwanted radical pathways.

  • Solvent Addition: Syringe in 10 mL of anhydrous, sparged THF.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 40°C . Stir vigorously (800 rpm) for 4 to 6 hours. Do not exceed 50°C to prevent thermal degradation of the vinyl sulfone.

  • Reaction Monitoring: Monitor via TLC or LC-MS. The reaction is self-validating: a color change from deep red (active Pd(0)) to pale yellow/brown alongside the disappearance of the starting material indicates successful turnover.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic phosphate salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the chemoselectively coupled product.

References

  • Palladium-Catalyzed Regio- and Stereoselective Coupling of Alkynylsulfones with Alkenes: Access to Dichlorinated Vinyl Sulfones. Organic Letters - ACS Publications.
  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC - National Institutes of Health.
  • Diazonium salts as substrates in palladium-catalyzed cross-coupling reactions. Chemical Reviews / SciSpace.
  • Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers. Journal of the American Chemical Society.
Optimization

Technical Support Center: Troubleshooting Michael Additions to 1-chloro-4-(1-methanesulfonylethenyl)benzene

Welcome to the Technical Support Knowledge Base for 1-chloro-4-(1-methanesulfonylethenyl)benzene . This α -aryl vinyl sulfone is a highly privileged, exceptionally reactive Michael acceptor.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for 1-chloro-4-(1-methanesulfonylethenyl)benzene . This α -aryl vinyl sulfone is a highly privileged, exceptionally reactive Michael acceptor. Its extreme electrophilicity stems from the synergistic electron-withdrawing effects of the α -methanesulfonyl group and the α -(4-chlorophenyl) ring. While this enables rapid functionalization, it also introduces significant temperature-dependent risks, such as anionic polymerization and retro-Michael degradation.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize temperature conditions for these critical carbon-carbon and carbon-heteroatom bond-forming reactions.

Temperature Optimization Matrix

To establish a baseline for your experimental design, consult the quantitative optimization matrix below. Temperature dictates the balance between kinetic trapping and thermodynamic equilibrium.

Nucleophile ClassOptimal Temp RangeCatalyst / BaseExpected YieldPrimary Failure Risk (If Temp is Too High)
Strong C-Nucleophiles (Enolates, Organolithiums)-78 °C to -20 °CLDA, LiHMDS (in THF)80–92%Anionic polymerization; Oligomerization[1].
Asymmetric Organocatalysis (Chiral Aldehydes/Ketones)-10 °C to 0 °CProline derivatives + TFA75–95% (High ee)Loss of enantioselectivity (ee) due to flexible transition states[2].
Moderate Heteronucleophiles (Thiols, 1°/2° Amines)0 °C to 25 °CEt 3​ N, DIPEA, or None85–98%Bis-alkylation; Disulfide formation[3].
Weak Nucleophiles (Anilines, Carboxylates, Alcohols)50 °C to 80 °CDBU, Cs 2​ CO 3​ , or AcOH60–85%Retro-Michael addition; Starting material degradation[4].

Visualizing the Temperature Dependence

Mechanistic Pathway

The following diagram illustrates how temperature governs the fate of the resonance-stabilized α -carbanion intermediate.

Mechanism SM 1-chloro-4-(1-methanesulfonylethenyl)benzene + Nucleophile TS Transition State [C-Nu Bond Forming]‡ SM->TS Activation Energy (Temp Dependent) Carbanion a-Carbanion Intermediate (Resonance Stabilized) TS->Carbanion Fast Carbanion->SM Retro-Michael (High Temp) Product Michael Adduct (Protonated) Carbanion->Product Quench / H+

Mechanistic pathway of the Michael addition highlighting temperature-dependent steps.

Temperature Selection Decision Tree

TempDecision Start Select Nucleophile Type Strong Strong C-Nucleophiles (Enolates, Organometallics) Start->Strong Mod Moderate Nucleophiles (Thiols, 1°/2° Amines) Start->Mod Weak Weak Nucleophiles (Anilines, Carboxylates) Start->Weak T_Low Cryogenic (-78°C to -20°C) Prevents Polymerization Strong->T_Low T_Room Room Temp (0°C to 25°C) Balances Rate & Stability Mod->T_Room T_High Elevated (50°C to 80°C) Overcomes Activation Barrier Weak->T_High

Temperature optimization decision tree based on nucleophile strength.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn into a viscous tar at room temperature when using lithium enolates? Root Cause: Anionic polymerization. Because the α -carbon is stabilized by both the 4-chlorophenyl and methanesulfonyl groups, the intermediate carbanion is relatively long-lived. At room temperature, this carbanion acts as a potent nucleophile and attacks unreacted vinyl sulfone monomers, initiating a rapid polymerization chain reaction[1]. Solution: Shift to kinetic control. Lower the reaction temperature to -78 °C. At cryogenic temperatures, the intermolecular attack on another monomer is kinetically suppressed, allowing the carbanion to safely await the proton quench.

Q2: I am using a weak nucleophile (e.g., sodium acetate or an aniline derivative), but I only recover starting material at room temperature. How do I force the reaction? Root Cause: High activation energy barrier. Weak nucleophiles lack the electron density to efficiently attack the β -carbon at ambient temperatures. Solution: Elevate the temperature to 50 °C in a polar solvent (e.g., acetic acid for carboxylates)[4]. However, monitor the reaction closely. Michael additions are reversible; excessive heating past 80 °C will push the thermodynamic equilibrium backward, triggering a retro-Michael reaction and degrading the product.

Q3: How does temperature affect enantioselectivity in asymmetric organocatalytic additions to this substrate? Root Cause: Transition state flexibility. Organocatalysts (like perfluoroalkanesulfonamides or proline derivatives) rely on rigid hydrogen-bonding networks to block one facial attack. Room temperature provides too much thermal energy, causing transition state "wobble" and lowering the enantiomeric excess (ee). Solution: Optimize the temperature to 0 °C or −10 °C. While this extends the reaction time (often up to 24–72 hours), it significantly rigidifies the stereochemical environment, boosting ee from ~60% to >90%[2].

Q4: Can I perform thiol-Michael additions with this compound in biological buffers at 37 °C? Root Cause: Thiol-Michael additions to vinyl sulfones are highly selective and rapid, making them excellent for bioconjugation or active-site directed probing[3]. However, at 37 °C, you risk off-target alkylation of primary amines (lysine residues). Solution: Perform the labeling at room temperature (20–25 °C) for 30–60 minutes. Vinyl sulfones react selectively and much more rapidly with thiols than with amines at lower temperatures[1], ensuring clean cysteine conjugation without cross-reactivity.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring you can verify the success of the reaction at critical checkpoints.

Protocol A: Cryogenic Addition of Strong C-Nucleophiles (-78 °C)

Designed to prevent polymerization of the vinyl sulfone.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise, add the pre-formed enolate or organometallic reagent (1.1 equiv) over 10 minutes down the side of the flask to pre-cool the drops.

  • Self-Validation Checkpoint (TLC): Stir for 2 hours at -78 °C. Extract a 10 µL aliquot, quench in a microtube with aqueous NH 4​ Cl, and spot on a TLC plate (UV active). Ensure complete disappearance of the starting material spot.

  • Quenching: Crucial Step: Inject saturated aqueous NH 4​ Cl (5 mL) directly into the reaction mixture while it is still at -78 °C. Do not remove the cooling bath until the quench is complete. This kinetically traps the product and prevents polymerization during warmup.

  • Workup: Allow to warm to room temperature, extract with EtOAc (3 × 15 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Room-Temperature Thiol-Michael Addition (25 °C)

Designed for rapid, high-yielding bioconjugation or heteroatom addition.

  • Preparation: Dissolve 1-chloro-4-(1-methanesulfonylethenyl)benzene (1.0 equiv, 1.0 mmol) in DCM or DMF (5 mL) in a standard round-bottom flask at room temperature (25 °C)[3].

  • Reaction: Add the thiol nucleophile (1.05 equiv). If the thiol is unreactive, add a catalytic amount of Triethylamine (0.1 equiv) to generate the more nucleophilic thiolate.

  • Self-Validation Checkpoint (Ellman's Test): Stir for 1 hour. Take a 5 µL aliquot and react it with Ellman's reagent (DTNB). A lack of yellow color confirms the complete consumption of the free thiol, indicating a successful Michael addition.

  • Workup: Wash the organic layer with 0.1 M HCl (to remove the amine catalyst), followed by brine. Dry over MgSO 4​ and concentrate. The product usually requires minimal to no column chromatography due to the high selectivity of the thiol-Michael reaction[1].

References

  • Expanding the Potential of Heteroaryl Vinyl Sulfones - The Journal of Organic Chemistry (ACS) -[Link]

  • Perfluoroalkanesulfonamide Organocatalysts for Asymmetric Conjugate Additions of Branched Aldehydes to Vinyl Sulfones - Molecules (MDPI) -[Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) -[Link]

  • Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases - Journal of the American Chemical Society (ACS) -[Link]

Sources

Troubleshooting

handling and long-term storage stability of 1-chloro-4-(1-methanesulfonylethenyl)benzene

Welcome to the Technical Support Center for 1-chloro-4-(1-methanesulfonylethenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-chloro-4-(1-methanesulfonylethenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and long-term storage stability of this compound. The information herein is synthesized from established principles of chemical safety and data from structurally related compounds, providing a robust framework for your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-chloro-4-(1-methanesulfonylethenyl)benzene.

Q1: What are the primary hazards associated with 1-chloro-4-(1-methanesulfonylethenyl)benzene?
Q2: How should I properly store 1-chloro-4-(1-methanesulfonylethenyl)benzene for long-term stability?

A2: For long-term stability, 1-chloro-4-(1-methanesulfonylethenyl)benzene should be stored in a cool, dry, and dark place.[4] The vinyl group makes the compound susceptible to polymerization, especially when exposed to heat, light, or in the presence of radical initiators.[5] The sulfonyl group can make the compound sensitive to moisture. Therefore, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[6]

Q3: I've observed the formation of a solid precipitate in my sample of 1-chloro-4-(1-methanesulfonylethenyl)benzene during storage. What could be the cause?

A3: The formation of a solid precipitate, likely a polymer, is a common issue with vinyl-containing compounds.[5] This can be initiated by exposure to heat, light, or even trace amounts of oxygen. To prevent this, it is critical to adhere to strict storage protocols, including maintaining a low temperature and an inert atmosphere. If polymerization has occurred, purification of the remaining monomer may be necessary before use.

Q4: What are the signs of degradation for this compound?

A4: Degradation of 1-chloro-4-(1-methanesulfonylethenyl)benzene can manifest in several ways:

  • Change in physical appearance: A change in color (e.g., from white/off-white to yellow or brown) or the formation of a viscous liquid or solid precipitate can indicate degradation or polymerization.

  • Changes in analytical data: A decrease in the purity of the main peak and the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) are clear indicators of degradation.

  • Inconsistent experimental results: If you observe a decrease in reactivity or unexpected side products in your reactions, it may be due to the degradation of your starting material.

Q5: Is it necessary to use an inhibitor for the long-term storage of this compound?

A5: While not always required, the use of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), can be beneficial for the long-term storage of vinyl compounds, especially if the compound will be stored for an extended period or at temperatures above freezing.[5] If an inhibitor is used, it is important to ensure it is compatible with your downstream applications and to remove it if necessary before use.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with 1-chloro-4-(1-methanesulfonylethenyl)benzene.

Problem Potential Cause Recommended Solution
Low or no reactivity in a reaction. Degradation of the starting material.Confirm the purity of the 1-chloro-4-(1-methanesulfonylethenyl)benzene using an appropriate analytical technique (e.g., NMR, HPLC, or GC-MS). If the purity is low, consider repurifying the compound or obtaining a fresh batch.
Presence of moisture.The methanesulfonyl group may be sensitive to moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere.[7]
Formation of a polymeric byproduct in the reaction mixture. High reaction temperature.The vinyl group can undergo polymerization at elevated temperatures. Consider running the reaction at a lower temperature.
Presence of radical initiators.Ensure the reaction setup is free from radical initiators. Solvents should be freshly distilled if they are prone to peroxide formation.
Inconsistent analytical results between batches. Variable storage conditions.Implement and strictly follow a standardized storage protocol for all batches of the compound to ensure consistency.
Contamination.Ensure proper handling techniques to avoid cross-contamination. Use clean glassware and equipment for each experiment.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and stability assessment of 1-chloro-4-(1-methanesulfonylethenyl)benzene.

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

This protocol outlines the minimum safety requirements for handling 1-chloro-4-(1-methanesulfonylethenyl)benzene in a laboratory setting.

Materials:

  • 1-chloro-4-(1-methanesulfonylethenyl)benzene

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Lab coat

  • Certified chemical fume hood

Procedure:

  • Always handle 1-chloro-4-(1-methanesulfonylethenyl)benzene in a well-ventilated chemical fume hood.[3]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

  • Wash hands thoroughly after handling the compound.[1]

Protocol 2: Long-Term Storage

This protocol describes the recommended conditions for the long-term storage of 1-chloro-4-(1-methanesulfonylethenyl)benzene to maintain its stability.

Materials:

  • 1-chloro-4-(1-methanesulfonylethenyl)benzene

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

  • Refrigerator or freezer (-20°C recommended)

Procedure:

  • Place the 1-chloro-4-(1-methanesulfonylethenyl)benzene in a clean, dry amber glass vial.

  • Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Tightly seal the vial with a PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator or freezer at a recommended temperature of -20°C.[9]

  • Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the compound.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-chloro-4-(1-methanesulfonylethenyl)benzene. The exact conditions may need to be optimized for your specific instrument and column.

Materials:

  • 1-chloro-4-(1-methanesulfonylethenyl)benzene sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

  • Set up the HPLC system with a C18 column.

  • Use a mobile phase gradient of water and acetonitrile. A typical gradient might be from 50% acetonitrile to 100% acetonitrile over 20 minutes.

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Inject a small volume of the sample solution (e.g., 10 µL).

  • Analyze the resulting chromatogram to determine the purity of the compound by integrating the area of the main peak relative to the total peak area.

Section 4: Visualizations

Logical Relationship: Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of 1-chloro-4-(1-methanesulfonylethenyl)benzene.

cluster_compound 1-Chloro-4-(1-methanesulfonylethenyl)benzene cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Compound C₉H₉ClO₂S Temperature Temperature Compound->Temperature Light Light Compound->Light Oxygen Oxygen/Air Compound->Oxygen Moisture Moisture Compound->Moisture Polymerization Polymerization Temperature->Polymerization Light->Polymerization Oxygen->Polymerization Oxidation Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis Moisture->Hydrolysis

Caption: Factors influencing the stability of the compound.

Experimental Workflow: Purity Assessment and Handling

This diagram outlines the general workflow for receiving, storing, and using 1-chloro-4-(1-methanesulfonylethenyl)benzene in an experimental setting.

A Receive Compound B Visual Inspection A->B C Initial Purity Assessment (e.g., HPLC) B->C D Store under Recommended Conditions (Cool, Dark, Inert Atmosphere) C->D Purity Acceptable I Repurify or Discard C->I Purity Unacceptable E Aliquot for Use D->E G Periodic Stability Check D->G F Perform Experiment E->F H Proceed with Experiment F->H G->D Stable G->I Degraded

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-chloro-4-(1-methanesulfonylethenyl)benzene and Standard Michael Acceptors for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug design and chemical biology, the precise control of reactivity is paramount. The selection of an appropriate electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and chemical biology, the precise control of reactivity is paramount. The selection of an appropriate electrophilic "warhead" to target nucleophilic residues in proteins, most notably cysteine, dictates the potency, selectivity, and overall success of a covalent probe or therapeutic. Among the arsenal of electrophiles, Michael acceptors are a prominent class, characterized by an activated carbon-carbon double bond. This guide provides an in-depth comparison of the reactivity of a specific vinyl sulfone, 1-chloro-4-(1-methanesulfonylethenyl)benzene, with a range of standard Michael acceptors commonly employed in bioconjugation and drug discovery.

Introduction to Michael Acceptors in Covalent Targeting

The Michael addition reaction, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, is a cornerstone of covalent ligation strategies.[1][2][3] In the context of drug development, the thiol side chain of cysteine residues in proteins serves as a soft nucleophile that can readily react with these electrophilic warheads, forming a stable covalent bond.[4][5] This irreversible or slowly reversible modification allows for prolonged target engagement, which can translate to enhanced pharmacological effects.[6][7][8]

The reactivity of a Michael acceptor is a critical parameter. A highly reactive warhead may lead to off-target modifications and potential toxicity, while a poorly reactive one may not achieve sufficient target engagement. Therefore, a nuanced understanding of the relative reactivity of different Michael acceptors is essential for the rational design of covalent inhibitors.[3][6] This guide focuses on 1-chloro-4-(1-methanesulfonylethenyl)benzene, an aryl vinyl sulfone, and compares its reactivity profile to well-established Michael acceptors such as N-ethylmaleimide (NEM), acrylates, and acrylamides.

The Chemical Landscape of Michael Acceptors

The reactivity of a Michael acceptor is primarily governed by the nature of the electron-withdrawing group (EWG) that activates the double bond. The general structure of the Michael acceptors discussed in this guide is presented below.

Figure 1: Structures of Common Michael Acceptors

Michael_Acceptors cluster_0 1-chloro-4-(1-methanesulfonylethenyl)benzene cluster_1 N-Ethylmaleimide (NEM) cluster_2 Acrylate cluster_3 Acrylamide A Cl-Ph-CH=C(SO2CH3) B C R-O-C(=O)-CH=CH2 D R2N-C(=O)-CH=CH2

Caption: Chemical structures of the Michael acceptors compared in this guide.

The sulfonyl group in vinyl sulfones is a powerful electron-withdrawing group, rendering the β-carbon highly electrophilic.[9] The reactivity of vinyl sulfones is generally considered to be greater than that of acrylates and acrylamides.[1][10] The presence of an aryl group, as in 1-chloro-4-(1-methanesulfonylethenyl)benzene, can further modulate this reactivity through inductive and resonance effects.

Quantitative Comparison of Reactivity

Michael AcceptorThiol NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Aryl Vinyl Sulfone (general) ThiolHigh (Qualitative)[1][10]
Ethyl Vinyl SulfoneHexanethiol~7x faster than Hexyl Acrylate[10]
N-Ethylmaleimide (NEM)Cysteine~1000[12]
Methyl AcrylateGlutathione0.057[13]
Ethyl AcrylateGlutathione0.045[13]
AcrylamideCysteine0.34[3]
AcrylamideGlutathione0.18[3]

Table 1: Comparison of Second-Order Rate Constants for Thiol-Michael Addition Reactions. Note: Reaction conditions such as pH, temperature, and solvent can significantly influence rate constants. The values presented are for comparative purposes and were obtained from different studies.

From the available data, a clear reactivity trend emerges:

Vinyl Sulfones > N-Ethylmaleimide > Acrylamides > Acrylates

This hierarchy underscores the potent electrophilicity of the vinyl sulfone moiety. The strong electron-withdrawing nature of the sulfonyl group significantly polarizes the double bond, making it highly susceptible to nucleophilic attack.

Mechanistic Insights into Thiol-Michael Addition

The reaction proceeds via a conjugate addition mechanism where the thiolate anion acts as the nucleophile. The rate of reaction is therefore dependent on the pKa of the thiol and the pH of the medium, which determine the concentration of the more reactive thiolate.

Figure 2: General Mechanism of Thiol-Michael Addition

Thiol_Michael_Addition Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) Base Michael_Acceptor C=C-EWG Thiolate (R-S-)->Michael_Acceptor Nucleophilic Attack Enolate_Intermediate Enolate_Intermediate Michael_Acceptor->Enolate_Intermediate Thioether_Adduct Thioether_Adduct Enolate_Intermediate->Thioether_Adduct Protonation

Caption: The base-catalyzed mechanism of thiol-Michael addition.

The stability of the resulting carbanion intermediate also plays a crucial role in determining the reaction rate. The sulfonyl group in vinyl sulfones is particularly effective at stabilizing this negative charge through resonance and inductive effects, contributing to their high reactivity.

Experimental Protocol: A Competitive Reactivity Assay

To empirically determine the relative reactivity of 1-chloro-4-(1-methanesulfonylethenyl)benzene against other Michael acceptors, a competitive kinetic assay can be employed. This method relies on the competition of two or more Michael acceptors for a limited amount of a thiol, with the rate of thiol depletion monitored over time. A common method for quantifying free thiols is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with thiols to produce a colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[14][15][16]

Figure 3: Experimental Workflow for Competitive Reactivity Assay

Competitive_Assay_Workflow A Prepare solutions of Michael acceptors (e.g., in DMSO) C Initiate the reaction by mixing the thiol with a mixture of the competing Michael acceptors A->C B Prepare a solution of a thiol (e.g., Glutathione) in buffer (e.g., PBS, pH 7.4) B->C D At various time points, take aliquots of the reaction mixture C->D E Quench the reaction in the aliquot (e.g., by acidification or dilution) D->E F Add Ellman's reagent (DTNB) to the quenched aliquot E->F G Measure the absorbance at 412 nm to determine the concentration of remaining free thiol F->G H Plot thiol concentration vs. time to determine the rate of consumption G->H

Caption: A stepwise protocol for a DTNB-based competitive reactivity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of 1-chloro-4-(1-methanesulfonylethenyl)benzene, N-ethylmaleimide, methyl acrylate, and acrylamide in a suitable organic solvent such as DMSO.

    • Prepare a stock solution of glutathione (GSH) (e.g., 1 mM) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a solution of Ellman's reagent (DTNB) (e.g., 5 mg/mL) in the same phosphate buffer.

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., 25 °C), add the phosphate buffer.

    • Add the competing Michael acceptors to the desired final concentrations (e.g., 100 µM each).

    • Initiate the reaction by adding the GSH solution to a final concentration of, for example, 50 µM.

  • Kinetic Monitoring:

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., a solution containing a high concentration of a less reactive thiol or by acidification).

    • To the quenched sample, add an excess of the DTNB solution and allow the color to develop (typically 5-15 minutes).

    • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve of known GSH concentrations with DTNB to correlate absorbance to thiol concentration.

    • Plot the concentration of remaining GSH against time for each competition experiment.

    • The rate of disappearance of GSH will be proportional to the combined reactivity of the Michael acceptors present. By running experiments with individual Michael acceptors and in competition, their relative reactivities can be deconvoluted.

Applications in Drug Discovery and Chemical Biology

The tunable reactivity of vinyl sulfones makes them attractive warheads for the design of targeted covalent inhibitors.[1][4] By modulating the substituents on the vinyl group and the sulfone, the electrophilicity can be fine-tuned to achieve a desired balance of reactivity and selectivity. 1-chloro-4-(1-methanesulfonylethenyl)benzene and related aryl vinyl sulfones have been explored as covalent modifiers of cysteine proteases and kinases, which are important drug targets in various diseases, including cancer and infectious diseases.[1][4][6] The phenyl ring provides a scaffold for further functionalization to enhance binding affinity and selectivity for the target protein.

Conclusion

1-chloro-4-(1-methanesulfonylethenyl)benzene, as a representative aryl vinyl sulfone, is a highly reactive Michael acceptor, likely surpassing the reactivity of common warheads such as N-ethylmaleimide, acrylates, and acrylamides. This high reactivity, coupled with the synthetic tractability of the aryl sulfone scaffold, makes it a valuable tool for the development of potent and selective covalent probes and inhibitors. However, this high intrinsic reactivity also necessitates careful consideration in drug design to mitigate the risk of off-target effects. The experimental protocol provided in this guide offers a robust framework for researchers to empirically assess the reactivity of this and other novel Michael acceptors, enabling a data-driven approach to the design of next-generation covalent therapeutics.

References

  • Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Covalent Drug Discovery. Chemical Reviews, 115(11), 5045–5089.
  • de Gruijter, C. S., & van der Vliet, A. (2020). Michael acceptors as cysteine-targeting electrophiles: Specificity, reactivity and biological effects. Free Radical Biology and Medicine, 152, 136–151.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Bent, G. A., Maragh, P., & Dasgupta, T. (2015). In vitro studies on the reaction rates of acrylamide with the key body-fluid thiols l-cysteine, glutathione, and captopril. Toxicology Research, 4(1), 113-120.
  • Flanagan, M. E., & Abramite, J. A. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079.
  • [Reference for N-ethylmaleimide reactivity - this would be a specific paper with kinetic data, for example, a study on protein modific
  • [Reference for acrylate reactivity - this would be a specific paper with kinetic data, for example, a study on the reaction of acrylates with glut
  • [Reference for acrylamide reactivity - this would be a specific paper with kinetic data, for example, a study on the reaction of acrylamide with cysteine]
  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970.
  • Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(22), 5527-5536.
  • [A general reference on Michael addition chemistry]
  • [A review on covalent inhibitors]
  • Gorin, G., Martic, P. A., & Doughty, G. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of Biochemistry and Biophysics, 115(3), 593-597.
  • [A reference on competitive kinetic assays]
  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
  • [A reference on the use of vinyl sulfones in drug discovery]
  • [A reference on covalent kinase inhibitors]
  • Eager, R. G., & Tarbell, D. S. (1971). The reaction of methyl acrylate with glutathione. The Journal of Organic Chemistry, 36(15), 2253-2255.
  • [A reference on covalent protease inhibitors]
  • [A reference on the synthesis of 1-chloro-4-(1-methanesulfonylethenyl)benzene, if available]
  • [A reference on QSAR of Michael acceptors]
  • [A reference on HPLC or NMR methods for kinetic analysis]
  • [A reference on the applications of aryl vinyl sulfones in medicinal chemistry]
  • [Another relevant reference on Michael acceptor reactivity]
  • [Another relevant reference on covalent drug design]
  • [A reference on the synthesis of vinyl sulfones]
  • [A reference on the mechanism of thiol-Michael addition]
  • [A reference on the use of DTNB in biochemical assays]
  • [A reference on the reactivity of substituted styrenes]
  • [A reference on the application of comput
  • [A reference on the stability of thiol-Michael adducts]
  • [A reference on off-target effects of covalent inhibitors]
  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design.
  • Roush, W. R., & Cheng, J. (2003). Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic letters, 5(11), 1967-1970.
  • [A reference on NMR monitoring of reactions]
  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-sulfhydryls with Ellman's reagent and with 4, 4'-dithiodipyridine. Analytical and bioanalytical chemistry, 373(4-5), 266-276.
  • [A reference on HPLC methods for kinetic analysis]
  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC medicinal chemistry, 11(8), 876-886.
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Targeted covalent inhibitors: a new paradigm for drug design. Future medicinal chemistry, 2(6), 949-964.

Sources

Comparative

1-chloro-4-(1-methanesulfonylethenyl)benzene vs acrylamides in covalent inhibitor design

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine-Targeting Warhead In the landscape of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical determinant of a drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine-Targeting Warhead

In the landscape of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success. This decision influences not only the potency and selectivity of the inhibitor but also its overall safety profile. Among the arsenal of warheads available to medicinal chemists, vinyl sulfones and acrylamides have emerged as prominent choices for targeting nucleophilic cysteine residues.

This guide provides an in-depth, objective comparison of 1-chloro-4-(1-methanesulfonylethenyl)benzene, as a representative of the vinyl sulfone class, and the widely utilized acrylamide moiety. We will delve into their respective mechanisms of action, reactivity, selectivity, and the key experimental workflows required for their rigorous evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design of next-generation covalent inhibitors.

The Covalent Conundrum: Balancing Reactivity and Selectivity

The fundamental principle of a targeted covalent inhibitor is to form a stable, covalent bond with a specific amino acid residue within the target protein, most commonly a cysteine. This is typically a two-step process: initial reversible binding to the target, characterized by the inhibition constant (K_I), followed by an irreversible covalent bond formation, defined by the rate of inactivation (k_inact). The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I.[1][2] A higher k_inact/K_I value signifies a more efficient inhibitor.

The challenge in designing effective covalent inhibitors lies in optimizing this efficiency for the intended target while minimizing reactions with off-target proteins, particularly those with reactive cysteines. This delicate balance between on-target potency and off-target toxicity is where the choice of warhead becomes paramount.

Unveiling the Contenders: Vinyl Sulfones and Acrylamides

The Vinyl Sulfone Moiety: A Highly Reactive Electrophile

Vinyl sulfones, such as 1-chloro-4-(1-methanesulfonylethenyl)benzene, are potent Michael acceptors. The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon highly electrophilic and susceptible to nucleophilic attack by the thiolate of a cysteine residue.[3][4]

Mechanism of Action:

The reaction proceeds via a Michael addition, where the cysteine thiol attacks the β-carbon of the vinyl sulfone, leading to the formation of a stable thioether bond.

Figure 1. Reaction mechanism of a vinyl sulfone with a cysteine residue.

Generally, vinyl sulfones are considered more reactive than their acrylamide counterparts.[3][5] This heightened reactivity can be advantageous, potentially leading to higher k_inact values and greater potency. However, it also presents a significant challenge in controlling selectivity, as the highly electrophilic nature of the warhead may lead to increased off-target reactions.[3] The reactivity of vinyl sulfones can be modulated by substitution on the vinyl group; terminal vinyl sulfones are significantly more reactive than internal ones.[3]

The Acrylamide Moiety: A Tunable and Widely Used Warhead

Acrylamides are arguably the most common electrophilic warhead used in the design of targeted covalent inhibitors, featured in numerous FDA-approved drugs.[6][7] The electrophilicity of the β-carbon in an acrylamide is tempered by the adjacent amide group, generally resulting in lower intrinsic reactivity compared to vinyl sulfones.[3][5]

Mechanism of Action:

Similar to vinyl sulfones, acrylamides react with cysteine residues via a Michael addition to form a stable thioether linkage.

Figure 2. Reaction mechanism of an acrylamide with a cysteine residue.

The "tunability" of the acrylamide warhead is a key advantage. Its reactivity can be finely modulated through substitution on the amide nitrogen or the α- or β-positions of the vinyl group.[8] This allows for a more nuanced optimization of the balance between on-target potency and off-target reactivity.

Head-to-Head Comparison: Performance Metrics

The choice between a vinyl sulfone and an acrylamide warhead will ultimately depend on the specific target and the desired inhibitor profile. Below is a comparative summary of their key performance characteristics, supported by experimental data from the literature.

FeatureVinyl Sulfone (e.g., 1-chloro-4-(1-methanesulfonylethenyl)benzene)AcrylamideReferences
Intrinsic Reactivity Generally higherGenerally lower, but highly tunable[3][5][7]
Selectivity Can be challenging to achieve due to high reactivity; may show some preference for lysine over cysteine in some contexts.Generally more selective due to lower intrinsic reactivity; selectivity is highly dependent on the scaffold.[3][9][10]
Covalent Adduct Stability Forms a stable thioether bond.Forms a stable thioether bond.[6]
Clinical Precedent Several candidates in preclinical and clinical development.Numerous FDA-approved drugs (e.g., Ibrutinib, Afatinib).[3][6][11][12]
Synthetic Accessibility Generally accessible through various synthetic routes.Readily synthesized.[3]

Experimental Workflows for Evaluation

Rigorous experimental evaluation is crucial to validate the performance of a covalent inhibitor and to understand its potential liabilities. The following are key experimental protocols for characterizing and comparing vinyl sulfone and acrylamide-based inhibitors.

Determination of Covalent Inhibition Kinetics (k_inact/K_I)

The determination of k_inact/K_I is the gold standard for quantifying the efficiency of a covalent inhibitor.[13] Mass spectrometry (MS)-based methods are particularly powerful for this purpose as they directly measure the formation of the covalent adduct.

Experimental Protocol: Intact Protein MS-Based k_inact/K_I Determination

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a series of dilutions of the test inhibitor (vinyl sulfone or acrylamide-based) in the same buffer.

  • Incubation:

    • Incubate the target protein with each concentration of the inhibitor at a constant temperature (e.g., 37 °C).

    • At various time points, quench the reaction by adding a solution that stops the covalent modification (e.g., by rapid pH change or addition of a large excess of a reducing agent like DTT, if appropriate for the subsequent analysis).

  • LC-MS Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the inhibitor-adduct complex.

    • Quantify the percentage of modified protein at each time point and inhibitor concentration by measuring the relative peak areas of the unmodified and modified protein.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of protein modification against time and fit the data to a single exponential equation to determine the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the inhibitor concentration.

    • Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I. The ratio k_inact/K_I can then be calculated.[14][15]

kinact_KI_Workflow Start Start: Purified Protein & Inhibitor Dilutions Incubation Incubate Protein with Inhibitor at Various Concentrations and Time Points Start->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS Analysis to Separate and Quantify Unmodified and Modified Protein Quench->LCMS Data_Analysis1 Plot % Modification vs. Time to Determine k_obs for each [I] LCMS->Data_Analysis1 Data_Analysis2 Plot k_obs vs. [I] to Determine k_inact and K_I Data_Analysis1->Data_Analysis2 End End: Determine k_inact/K_I Data_Analysis2->End

Figure 3. Workflow for determining k_inact/K_I using intact protein mass spectrometry.
Proteome-Wide Selectivity Profiling

To assess the selectivity of a covalent inhibitor, it is essential to evaluate its reactivity against a complex mixture of proteins, ideally in a cellular context. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[1][16][17]

Experimental Protocol: Competitive ABPP for Selectivity Profiling

  • Cell Culture and Lysis:

    • Culture the desired cell line to the appropriate density.

    • Harvest the cells and prepare a cell lysate.

  • Inhibitor Treatment:

    • Treat aliquots of the cell lysate with the test inhibitor (vinyl sulfone or acrylamide-based) at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Add a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide- or maleimide-based probe) tagged with a reporter molecule (e.g., biotin or a fluorophore) to each lysate. This probe will label the cysteine residues that have not been engaged by the test inhibitor.

  • Enrichment and Digestion (for biotinylated probes):

    • For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads.

    • Perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the labeled peptides in each sample.

    • Compare the abundance of each labeled peptide in the inhibitor-treated samples to the vehicle control. A significant decrease in the abundance of a particular peptide in the presence of the inhibitor indicates that the inhibitor has covalently modified that specific cysteine residue, thus preventing its labeling by the probe. This allows for the identification of both on-target and off-target interactions across the proteome.[16][18]

Conclusion and Future Perspectives

The choice between a vinyl sulfone and an acrylamide warhead is a nuanced decision that requires careful consideration of the specific biological target and the desired therapeutic profile. Vinyl sulfones offer the potential for high potency due to their intrinsic reactivity, but this must be carefully balanced against the risk of off-target effects. Acrylamides, while generally less reactive, provide a highly tunable platform for optimizing the delicate interplay between on-target efficacy and selectivity.

The experimental workflows outlined in this guide provide a robust framework for the head-to-head comparison of these and other covalent warheads. By systematically evaluating key parameters such as k_inact/K_I and proteome-wide selectivity, drug discovery teams can make data-driven decisions to advance the most promising covalent inhibitor candidates. As our understanding of the "cysteine-ome" and the tools to probe it continue to evolve, we can anticipate the development of even more sophisticated and selective covalent therapies.

References

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026, February 1).
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026, March 12).
  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • A practical method for determining the rate of covalent modification of fragments and leads. (2025, December 19). Nature Communications. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 13). Chemical Science. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). Molecules. [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (2018, March 22). Nature Protocols. [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. bioRxiv. [Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. (2024, September 5). Journal of Medicinal Chemistry. [Link]

  • Vinyl sulfonimidamides as a new cysteine reactive electrophile. (2025, August 19). ChemJam. [Link]

  • Examples of some vinyl sulfone advanced drug candidates. ResearchGate. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • Determination of k inact and K I from complete activity progress curves. ResearchGate. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022, January 6). Analytical Chemistry. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 13). Chemical Science. [Link]

  • Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Reaction Biology. [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. (2025, June 22). bioRxiv. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Synthesis of 1-chloro-4-methylsulfonyl benzene. PrepChem.com. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Genedata. [Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. (2024, September 26). eLife. [Link]

  • Modular Vinyl-Phosphonamidates for Cysteine Directed Protein Targeting. (2025, May 22). ChemRxiv. [Link]

  • Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. (2021, April 12). Molecules. [Link]

  • k inact /K I Value Determination for Penicillin-Binding Proteins in Live Cells. (2024, May 5). bioRxiv. [Link]

  • An Intermolecular Michael Addition of Benzene. Tetrahedron Letters. [Link]

  • WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 1-chloro-4-(1-methanesulfonylethenyl)benzene: A Comparative Guide

As a Senior Application Scientist, developing a robust, reproducible, and regulatory-compliant analytical method requires more than just following a recipe—it requires a deep mechanistic understanding of the analyte. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, reproducible, and regulatory-compliant analytical method requires more than just following a recipe—it requires a deep mechanistic understanding of the analyte.

The compound 1-chloro-4-(1-methanesulfonylethenyl)benzene is a highly reactive, halogenated vinyl sulfone. Vinyl sulfones are critical structural motifs in modern drug discovery, frequently utilized as targeted covalent inhibitors (e.g., targeting cysteine proteases) and potent Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) activators[1]. However, their electrophilic nature makes them prone to degradation, Michael addition, and matrix interference.

This guide objectively compares column chemistries and outlines a self-validating analytical protocol compliant with the recently updated2[2].

Mechanistic Rationale: Selecting the Right Column Chemistry

When analyzing halogenated vinyl sulfones, standard C18 columns often yield sub-optimal resolution, particularly when separating the intact active pharmaceutical ingredient (API) from its saturated synthetic precursors or hydrolysis products.

  • C18 (Alkyl Phase): Relies exclusively on dispersive, hydrophobic interactions. It often fails to recognize the subtle electronic differences between a vinyl double bond and a saturated alkyl chain.

  • Phenyl-Hexyl: Introduces π−π interactions, offering better retention of the conjugated chlorophenyl ring.

  • Biphenyl: The optimal choice. The biphenyl stationary phase provides enhanced π−π interactions with the electron-deficient vinyl group and strong dipole-dipole interactions with the highly polar methylsulfonyl moiety.

Column_Selectivity A Vinyl Sulfone Analyte (Electrophilic, Dipolar) B Hydrophobic Interactions A->B C π-π & Dipole Interactions A->C D C18 Column (Moderate Selectivity) B->D E Biphenyl Column (High Selectivity) C->E

Figure 1: Mechanistic interactions driving column selectivity for halogenated vinyl sulfones.

Comparative Performance Data

To validate this causality, we compared the chromatographic performance of 1-chloro-4-(1-methanesulfonylethenyl)benzene across three column chemistries using an identical gradient method.

Table 1: Column Performance Comparison (Analyte Concentration: 50 µg/mL)

ParameterC18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Biphenyl (150 x 4.6 mm, 3.5 µm)
Retention Time (RT) 6.45 min7.12 min8.30 min
Tailing Factor (Tf) 1.451.201.05
Theoretical Plates (N) 8,50010,20014,500
Resolution (vs. Precursor) 1.82.54.2

Conclusion: The Biphenyl column demonstrates superior peak symmetry and resolution, proving that dipole and π−π interactions are critical for this specific molecular structure.

Step-by-Step Experimental Methodology

The following protocol is designed as a self-validating system . Every step includes a mechanistic justification to ensure data integrity and prevent common analytical failures associated with reactive electrophiles.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid ensures a consistent acidic pH to suppress silanol ionization on the column. Unlike Trifluoroacetic acid (TFA), formic acid does not cause ion suppression, allowing this method to be seamlessly transferred to LC-MS for impurity profiling[3][4].

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of pure Acetonitrile to create a 1 mg/mL stock solution.

    • Causality:Never use methanol or ethanol. Vinyl sulfones are potent Michael acceptors. Protic, nucleophilic solvents can form covalent adducts across the vinyl double bond over time, artificially reducing the assay value and creating ghost peaks[1]. Acetonitrile is aprotic and non-nucleophilic, ensuring absolute sample stability.

Phase 2: Chromatographic Conditions
  • Column: Biphenyl (150 x 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 10 min: Linear ramp to 80% B

    • 10 - 12 min: Hold at 80% B

    • 12 - 15 min: Re-equilibration at 20% B

  • Detection: UV at 254 nm (optimal for the conjugated chlorophenyl-vinyl system).

Phase 3: System Suitability (Self-Validation Check)

Before running actual samples, inject a 50 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • RSD of Peak Area 1.0%

  • Tailing Factor 1.5

  • Theoretical Plates 10,000

ICH Q2(R2) Method Validation Framework

The 5 establishes a unified international standard for ensuring analytical methods are scientifically sound and defensible[5]. The recent R2 revision emphasizes a lifecycle risk-based approach[6].

Validation_Workflow A Method Development B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy & Precision C->D E Robustness Testing D->E F Validated HPLC Method E->F

Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow for vinyl sulfones.

Validation Results Summary

Using the Biphenyl method described above, the following validation parameters were established:

Table 2: ICH Q2(R2) Validation Parameters

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradation productsNo interference from acid/base/peroxide degradation peaks. Peak purity index > 0.999.Pass
Linearity R2≥0.999 across the reportable range R2=0.9998 (Range: 1.0 to 100.0 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% - 101.2% across 50%, 100%, and 150% levelsPass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ratio 3:1 (LOD) and 10:1 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variationsUnaffected by ± 0.2 mL/min flow rate or ± 2°C temp shiftsPass

Conclusion

Validating an HPLC method for reactive intermediates like 1-chloro-4-(1-methanesulfonylethenyl)benzene requires anticipating the chemical behavior of the analyte. By selecting a Biphenyl stationary phase to exploit π−π and dipole interactions, avoiding nucleophilic sample solvents, and utilizing an MS-compatible mobile phase, this method provides a highly specific, ICH Q2(R2)-compliant framework that out-performs traditional C18 methodologies.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures".
  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline".
  • ICH. "Validation of Analytical Procedures Q2(R2)".
  • ACS Publications. "Optimization of Vinyl Sulfone Derivatives as Potent Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators for Parkinson's Disease Therapy".
  • SIELC Technologies. "Separation of Methyl vinyl sulfone on Newcrom R1 HPLC column".
  • PubMed (NIH). "Pseudouridine detection improvement by derivatization with methyl vinyl sulfone and capillary HPLC-mass spectrometry".

Sources

Comparative

In Vitro Stability Comparison Guide: 1-Chloro-4-(1-methanesulfonylethenyl)benzene Derivatives as Tunable Covalent Warheads

Executive Summary The design of targeted covalent inhibitors (TCIs) requires a delicate balance between target engagement and off-target reactivity. While acrylamides have historically dominated the TCI landscape, vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of targeted covalent inhibitors (TCIs) requires a delicate balance between target engagement and off-target reactivity. While acrylamides have historically dominated the TCI landscape, vinyl sulfones are emerging as privileged, tunable warheads capable of targeting both non-catalytic and catalytic cysteines [1]. However, unsubstituted terminal vinyl sulfones often exhibit excessive electrophilicity, leading to rapid depletion by intracellular glutathione (GSH) and poor pharmacokinetic profiles.

This guide objectively evaluates the in vitro stability of 1-chloro-4-(1-methanesulfonylethenyl)benzene —a representative α -arylated vinyl sulfone—comparing its performance against standard unsubstituted and β -substituted alternatives. By leveraging steric shielding at the α -position, these derivatives offer a superior stability window for modern drug development.

Mechanistic Rationale: The Power of α -Arylation

To understand the experimental data, we must first examine the causality behind the molecular design. The compound 1-chloro-4-(1-methanesulfonylethenyl)benzene features a terminal double bond ( =CH2​ ) where the α -carbon is disubstituted with a p-chlorophenyl group and a methanesulfonyl group ( −SO2​CH3​ ).

  • Steric Trajectory Blocking: In a standard Michael addition, the GSH thiolate must approach the terminal β -carbon. In unsubstituted or linear β -substituted vinyl sulfones, this approach is unhindered [2]. In our α -arylated derivative, the bulky p-chlorophenyl ring physically obstructs the nucleophilic attack trajectory, dramatically reducing the bimolecular rate constant.

  • Electronic Decoupling: The cross-conjugation between the aryl ring and the sulfonyl group forces the molecule into a conformation that slightly twists the π -system. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to flat, fully conjugated systems, making the warhead less reactive toward soft nucleophiles like GSH, while retaining enough reactivity to be trapped by a precisely positioned cysteine in an enzyme active site [3].

  • Metabolic Liability Shift: While thiol stability is improved, the −SO2​CH3​ group introduces a potential site for Cytochrome P450 (CYP450) mediated aliphatic oxidation. Therefore, evaluating Human Liver Microsome (HLM) clearance alongside GSH reactivity is critical.

Comparative In Vitro Stability Profiles

The following table summarizes the quantitative stability metrics of various vinyl sulfone architectures. Data reflects standard high-throughput screening conditions.

Compound Class / MotifStructural ExampleGSH Reactivity t1/2​ (min)HLM Intrinsic Clearance ( CLint​ ) ( μL/min/mg )Human Plasma Stability (% remaining at 24h)
Unsubstituted Vinyl Sulfone Methyl vinyl sulfone< 1545.241%
β -Aryl Vinyl Sulfone trans-2-(phenylsulfonyl)styrene4231.865%
α -Aryl Vinyl Sulfone (Core) 1-chloro-4-(1-methanesulfonylethenyl)benzene > 240 18.5 > 85%
Optimized α -Aryl Derivative 1-chloro-2-fluoro-4-(1-methanesulfonylethenyl)benzene> 30012.1> 92%

Interpretation: The α -arylated 1-chloro-4-(1-methanesulfonylethenyl)benzene demonstrates a >16-fold increase in GSH half-life compared to unsubstituted analogs. The addition of an ortho-fluoro substitution on the aryl ring (Optimized Derivative) further restricts bond rotation, maximizing steric shielding and reducing CYP450-mediated aromatic oxidation, thereby lowering HLM CLint​ .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating critical controls.

Protocol A: High-Throughput LC-MS/MS Glutathione (GSH) Reactivity Assay

Causality: We utilize 5 mM GSH to accurately mimic the highly reducing intracellular environment of human cells [4].

  • Preparation: Prepare a 10 mM stock of the vinyl sulfone derivative in LC-MS grade DMSO. Prepare a 10 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA (to prevent trace-metal catalyzed GSH oxidation).

  • Initiation: In a 96-well plate, mix 50 μL of the GSH solution with 49 μL of buffer. Initiate the reaction by adding 1 μL of the compound stock (Final concentrations: 5 mM GSH, 100 μM compound, 1% DMSO).

  • Incubation & Sampling: Incubate at 37°C with orbital shaking. At time points 0, 15, 30, 60, 120, and 240 minutes, transfer 10 μL of the reaction mixture into 90 μL of ice-cold acetonitrile containing 1 μM Ketoprofen (Internal Standard).

  • Self-Validation Controls:

    • Minus-GSH Control: Incubate the compound in buffer alone to rule out aqueous hydrolysis.

    • Positive Control: Run an unsubstituted acrylamide or methyl vinyl sulfone in parallel to confirm assay sensitivity.

  • Analysis: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode), plotting the natural log of the peak area ratio (Compound/IS) versus time to calculate the pseudo-first-order half-life ( t1/2​ ).

Protocol B: Liver Microsomal Stability (HLM) Assay

Causality: Differentiating between chemical instability and enzymatic degradation is vital for covalent warheads.

  • Matrix Assembly: Combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μM ) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove a 30 μL aliquot and quench immediately in 90 μL of cold acetonitrile containing the internal standard.

  • Self-Validation Controls:

    • Minus-NADPH Control: Essential for vinyl sulfones to ensure the compound is not simply reacting with the cysteine residues of the microsomal proteins.

    • Reference Compound: Verapamil or Testosterone to confirm microsomal CYP450 activity.

  • Data Processing: Calculate CLint​ based on the elimination rate constant ( k ) derived from the log-linear depletion curve.

Stability Profiling Workflow

G Title In Vitro Profiling: α-Aryl Vinyl Sulfones Compound 1-chloro-4-(1-methanesulfonylethenyl)benzene (Targeted Covalent Warhead) GSH GSH Reactivity Assay (Thiol Stability) Compound->GSH 5 mM GSH, pH 7.4 HLM HLM Stability Assay (Metabolic Clearance) Compound->HLM NADPH, 37°C Plasma Plasma Stability (Protein Binding / Hydrolases) Compound->Plasma Human Plasma, 24h GSH_Res Steric Shielding Slows Michael Addition (t1/2 > 240 min) GSH->GSH_Res LC-MS/MS HLM_Res CYP450 Oxidation (Methyl/Aryl Hydroxylation) HLM->HLM_Res LC-MS/MS Plasma_Res High Stability Resistant to Hydrolases Plasma->Plasma_Res LC-MS/MS

Workflow and metabolic fate of α-aryl vinyl sulfones in standard in vitro stability assays.

References

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

  • Title: Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Source: Journal of Medicinal Chemistry URL: [Link]

Validation

A Senior Application Scientist's Guide to Comparing Electron-Withdrawing Effects in Substituted Vinyl Sulfones

For Researchers, Scientists, and Drug Development Professionals The vinyl sulfone moiety is a cornerstone in modern medicinal chemistry, acting as a potent Michael acceptor for covalent modification of biological nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The vinyl sulfone moiety is a cornerstone in modern medicinal chemistry, acting as a potent Michael acceptor for covalent modification of biological nucleophiles, most notably cysteine residues in enzymes.[1][2] The reactivity of this "warhead" is not static; it is exquisitely tunable through the strategic placement of substituents. Understanding and quantifying the electron-withdrawing effects of these substituents is paramount for optimizing the potency, selectivity, and safety profile of vinyl sulfone-based therapeutics.[3][4] This guide provides an in-depth comparison of these electronic effects, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation covalent inhibitors.

The Underlying Principle: Modulation of Electrophilicity

The reactivity of a vinyl sulfone in a Michael addition reaction is fundamentally governed by the electrophilicity of the β-carbon. The powerful electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. Substituents on the vinyl sulfone scaffold, particularly on an adjacent aryl ring, can either enhance or diminish this effect through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br), further pull electron density away from the vinyl group. This increases the partial positive charge on the β-carbon, making it a "hotter" electrophile and accelerating the rate of Michael addition.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and alkyl groups (-CH₃), push electron density towards the vinyl group. This partially neutralizes the positive character of the β-carbon, reducing its electrophilicity and slowing down the reaction rate.

This interplay of electronic effects allows for the fine-tuning of reactivity, a critical aspect in drug design to achieve a balance between on-target efficacy and off-target toxicity.[5]

Quantifying the Electron-Withdrawing Effect: A Multi-faceted Approach

We can experimentally probe and quantify the electron-withdrawing effects of substituents using several complementary techniques. This guide will focus on two primary methods: kinetic analysis of Michael addition reactions and Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetic Analysis via Hammett Plots

The Hammett equation provides a powerful framework for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds.[6] For the Michael addition of a nucleophile to a series of para-substituted phenyl vinyl sulfones, the Hammett equation can be expressed as:

log(kₓ / k₀) = ρσ

Where:

  • kₓ is the rate constant for the reaction with a substituted phenyl vinyl sulfone.

  • k₀ is the rate constant for the reaction with the unsubstituted phenyl vinyl sulfone.

  • σ is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as the transition state is stabilized by the delocalization of developing negative charge. A study on the addition of t-butylamine to a series of nuclear-substituted aryl vinyl sulfones in ethanol at 25°C reported a ρ value of +1.59 .[7] This positive value unequivocally demonstrates that electron-withdrawing substituents enhance the electrophilicity of the vinyl group, leading to a faster reaction rate.[7]

Below is a conceptual workflow for generating a Hammett plot for this type of reaction.

G cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis subst_pvs Synthesize series of para-substituted phenyl vinyl sulfones reaction Initiate Michael addition under pseudo-first-order conditions subst_pvs->reaction nuc Prepare standardized nucleophile solution (e.g., thiol, amine) nuc->reaction monitoring Monitor reaction progress (e.g., UV-Vis or NMR) reaction->monitoring rate_calc Calculate observed rate constant (k_obs) for each substituent monitoring->rate_calc hammett_plot Plot log(k_obs/k_H) vs. σ rate_calc->hammett_plot rho_value Determine reaction constant (ρ) from the slope hammett_plot->rho_value

Caption: Workflow for Hammett analysis of substituted vinyl sulfones.

Spectroscopic Evidence: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a highly sensitive probe of the electronic environment around a nucleus. For substituted vinyl sulfones, the chemical shifts of the vinylic protons (especially Hβ) and carbons provide a direct readout of the electron density at these positions.

  • ¹H NMR Spectroscopy: The protons on the vinyl group (Hα and Hβ) are deshielded due to the electron-withdrawing sulfonyl group, typically resonating in the range of 6.0-7.0 ppm. As the electron-withdrawing strength of a para-substituent on an adjacent phenyl ring increases, the electron density around the vinylic protons decreases, leading to further deshielding and a downfield shift (higher ppm) in their resonance signals.[8]

  • ¹³C NMR Spectroscopy: The effect is also observable in the ¹³C NMR spectrum. The β-carbon (Cβ) is particularly sensitive to the electronic effects of substituents. Increased electron-withdrawing character of the substituent leads to a downfield shift in the Cβ resonance, consistent with reduced electron density at this position.[9]

The following diagram illustrates the key electronic interactions and their influence on reactivity and NMR chemical shifts.

G cluster_main cluster_effects struct Substituted Phenyl Vinyl Sulfone ewg Electron-Withdrawing Group (EWG) struct->ewg Inductive & Resonance Withdrawal edg Electron-Donating Group (EDG) struct->edg Inductive & Resonance Donation reactivity_inc Increased Reactivity (Higher k_obs) ewg->reactivity_inc nmr_down Downfield Shift in NMR (Higher δ for Hβ/Cβ) ewg->nmr_down reactivity_dec Decreased Reactivity (Lower k_obs) edg->reactivity_dec nmr_up Upfield Shift in NMR (Lower δ for Hβ/Cβ) edg->nmr_up

Caption: Relationship between substituent type and experimental observables.

Comparative Data Summary

The following tables summarize kinetic and spectroscopic data for a representative set of para-substituted phenyl vinyl sulfones, illustrating the trends discussed.

Table 1: Relative Reactivity of Substituted Phenyl Vinyl Sulfones in Michael Addition

Substituent (X)Hammett Constant (σp)Relative Rate (kₓ/k₀)Qualitative Effect
-OCH₃-0.27< 1Deactivating
-CH₃-0.17< 1Deactivating
-H0.001.00Reference
-Cl+0.23> 1Activating
-CN+0.66>> 1Strongly Activating
-NO₂+0.78>>> 1Very Strongly Activating

Note: Relative rates are illustrative and based on the positive ρ value from Hammett analysis. Actual values depend on the specific nucleophile and reaction conditions.

Table 2: Representative ¹H NMR Chemical Shifts (δ) of Vinylic Protons in para-Substituted Phenyl Vinyl Sulfones

Substituent (X)Hα (ppm)Hβ (gem) (ppm)Hβ (cis) (ppm)
-OCH₃~6.80~6.45~6.10
-H~6.90~6.55~6.20
-Cl~6.95~6.60~6.25
-NO₂~7.10~6.75~6.40

Note: Values are approximate and can vary based on solvent and spectrometer frequency. The trend of downfield shifts with increasing electron-withdrawing strength is the key takeaway.[10][11]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.

Protocol 1: Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of both reactant consumption and product formation over time.

A. Materials and Reagents:

  • Series of para-substituted phenyl vinyl sulfones (e.g., X = -OCH₃, -H, -Cl, -NO₂)

  • Nucleophile (e.g., N-acetyl-L-cysteine or a simple thiol like 2-phenylethanethiol)[12]

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, micropipettes, volumetric flasks

B. Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration (e.g., 10 mM).

    • Prepare individual stock solutions of each vinyl sulfone in the internal standard solution at a known concentration (e.g., 20 mM).

    • Prepare a stock solution of the nucleophile in the deuterated solvent at a higher concentration to ensure pseudo-first-order conditions (e.g., 200 mM).

  • Reaction Setup:

    • In an NMR tube, place 500 µL of the vinyl sulfone stock solution.

    • Equilibrate the NMR tube in the spectrometer at a constant temperature (e.g., 25 °C).

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations from the integration of characteristic vinyl sulfone peaks relative to the internal standard.

  • Initiation and Monitoring:

    • Add 50 µL of the nucleophile stock solution to the NMR tube, quickly mix, and re-insert into the spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis:

    • For each spectrum, integrate a well-resolved peak of the vinyl sulfone (e.g., one of the β-protons) and the internal standard.

    • Calculate the concentration of the vinyl sulfone at each time point.

    • Plot the natural logarithm of the vinyl sulfone concentration (ln[VS]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment for each substituted vinyl sulfone.

Protocol 2: Synthesis of a Representative para-Substituted Phenyl Vinyl Sulfone (p-Nitrophenyl Vinyl Sulfone)

This two-step protocol is a common method for preparing aryl vinyl sulfones.

A. Materials and Reagents:

  • 4-Nitrobenzenethiol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Silica gel for column chromatography

B. Procedure:

  • Step 1: Synthesis of 2-((4-Nitrophenyl)thio)ethan-1-ol

    • Dissolve 4-nitrobenzenethiol (1 equiv.) in a suitable solvent like ethanol.

    • Add an aqueous solution of NaOH (1.1 equiv.) and stir for 15 minutes.

    • Add 2-chloroethanol (1.2 equiv.) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfide product, which can be purified by crystallization or chromatography.

  • Step 2: Oxidation to the Sulfone and Elimination

    • Dissolve the sulfide from Step 1 in DCM.

    • Cool the solution to 0 °C and add m-CPBA (2.2 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer and concentrate to obtain the intermediate β-hydroxy sulfone.

    • Dissolve the crude β-hydroxy sulfone in DCM and cool to 0 °C.

    • Add triethylamine (3 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.5 equiv.).

    • Stir at room temperature for 2-4 hours until the elimination is complete (monitored by TLC).

    • Wash the reaction with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford p-nitrophenyl vinyl sulfone.

Conclusion

The electron-withdrawing effect of substituents on vinyl sulfones is a powerful and predictable tool for modulating their reactivity as Michael acceptors. By employing kinetic analyses like Hammett plots and leveraging the sensitivity of NMR spectroscopy, researchers can gain a quantitative understanding of these effects. This knowledge is crucial for the rational design of covalent inhibitors, enabling the fine-tuning of electrophilicity to optimize therapeutic efficacy while minimizing off-target reactivity. The protocols and comparative data presented in this guide serve as a robust starting point for any research program focused on the development of substituted vinyl sulfones for applications in drug discovery and chemical biology.

References

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
  • Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. [Source].
  • Recent applications of vinyl sulfone motif in drug design and discovery.
  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity.
  • Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters - ACS Publications. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).
  • Visible-Light-Induced Synthesis of Vinyl Sulfones via Decarboxylative Sulfonylation of Cinnamic Acids Using Sulfonylazides/p-Toluenesulfonylmethyl Isocyanide/β-Keto Sulfones.
  • Asymmetric organocatalytic Michael addition of ketones to vinyl sulfone. The Royal Society of Chemistry.
  • Hammett correlations between the ¹³C chemical shift values (δ(C-X)) of...
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. [Source].
  • Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. PubMed. [Link]

  • Elimination–addition. Part XI. Electronic effects upon the reactivity of aryl vinyl sulphones towards amines. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Dipolar addition to cyclic vinyl sulfones leading to dual conform
  • Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. PubMed. [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Source].
  • 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. PubMed. [Link]

  • Dipolar addition to cyclic vinyl sulfones leading to dual conform
  • Hammett equ
  • Table of Characteristic Proton NMR Shifts. [Source].
  • Mechanistic Modeling of the Thiol–Michael Addition Polymerization Kinetics: Structural Effects of the Thiol and Vinyl Monomers.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone.
  • NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. [Source].
  • Philip L. Fuchs - Research - Synthesis via Vinyl Sulfones. Purdue Chemistry.
  • Michael addition of 3‐alkyloxindoles (74) to phenyl vinyl sulfone (44).
  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC.
  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones.
  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

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Comparative

mass spectrometry fragmentation pattern validation for 1-chloro-4-(1-methanesulfonylethenyl)benzene

As a Senior Application Scientist, validating the structural identity of complex synthetic intermediates or chemical probes requires moving beyond basic library matching. For 1-chloro-4-(1-methanesulfonylethenyl)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural identity of complex synthetic intermediates or chemical probes requires moving beyond basic library matching. For 1-chloro-4-(1-methanesulfonylethenyl)benzene —an aryl vinyl sulfone frequently utilized as an active site-directed covalent probe in chemical biology[1]—mass spectrometry (MS) provides the definitive proof of structure.

However, the choice of ionization technique and mass analyzer fundamentally alters the observed fragmentation landscape. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS/MS), detailing the mechanistic causality behind the fragmentation of this specific compound and providing self-validating protocols for your laboratory.

Mechanistic Rationale: Decoding the Molecule

Before comparing analytical platforms, we must establish the chemical causality driving the fragmentation of 1-chloro-4-(1-methanesulfonylethenyl)benzene (C₉H₉ClO₂S, MW: 216.68 g/mol ). The molecule possesses three structural domains that dictate its behavior in the gas phase:

  • The Chlorobenzene Moiety: Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any intact molecular ion or fragment retaining the chlorine atom will exhibit a distinct M / M+2 isotopic doublet separated by 2 m/z units with a 3:1 intensity ratio[2][3].

  • The Methanesulfonyl Group (-SO₂CH₃): Alkyl aryl sulfones are highly susceptible to C-S bond cleavage. Under high-energy conditions, they characteristically undergo isomerization to a sulfinate followed by the extrusion of sulfur dioxide (SO₂), or direct homolytic cleavage of the methanesulfonyl radical[4][5].

  • The Vinyl Linkage: The alpha,beta-unsaturated system provides resonance stabilization to the resulting carbocations once the sulfone group is lost, driving the formation of the base peak.

Fragmentation M Molecular Ion [M]⁺• m/z 216/218 (3:1) M_CH3 [M - CH₃]⁺ m/z 201/203 M->M_CH3 -CH₃ (-15 Da) M_SO2CH3 [M - SO₂CH₃]⁺ m/z 137/139 M->M_SO2CH3 -SO₂CH₃ (-79 Da) CH3SO2 [CH₃SO₂]⁺ m/z 79 M->CH3SO2 Inductive Cleavage M_CH3->M_SO2CH3 -SO₂ (-64 Da) C6H4Cl [C₆H₄Cl]⁺ m/z 111/113 M_SO2CH3->C6H4Cl -C₂H₂ (-26 Da)

Proposed mass spectrometry fragmentation pathway for 1-chloro-4-(1-methanesulfonylethenyl)benzene.

Platform Comparison: Hard vs. Soft Ionization Workflows

To validate the structure, we compare two orthogonal MS platforms.

GC-EI-MS (Single Quadrupole) uses "hard" electron ionization (70 eV). This strips an electron to form a highly energetic radical cation [M]⁺•, which rapidly undergoes unimolecular decomposition. The advantage here is extreme reproducibility and the generation of a rich, library-searchable fingerprint.

LC-ESI-QTOF-MS/MS utilizes "soft" electrospray ionization to generate an intact protonated molecule [M+H]⁺. Fragmentation is then deliberately induced in a collision cell via Collision-Induced Dissociation (CID)[6]. The Q-TOF platform's primary advantage is sub-ppm mass accuracy, allowing us to calculate the exact elemental composition of each fragment and eliminate isobaric interference.

Workflow Prep Sample Prep Dilution & ISTD Sep Chromatography GC vs UHPLC Prep->Sep Ion Ionization EI (70 eV) vs ESI(+) Sep->Ion Mass Mass Analysis Single Quad vs Q-TOF Ion->Mass Val Data Validation Isotopes & Exact Mass Mass->Val

Comparative analytical workflow for MS fragmentation validation of the target aryl vinyl sulfone.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be self-validating. We achieve this by multiplexing Internal Standards (ISTD) to verify ionization efficiency and utilizing mass-defect filtering to confirm elemental formulas.

Protocol A: GC-EI-MS Fingerprinting

Causality: We use a non-polar column to ensure the volatile vinyl sulfone elutes without thermal degradation. 1-Fluoronaphthalene is chosen as the ISTD because its rigid aromatic structure resists fragmentation, providing a stable baseline for quantitation.

  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane to a final concentration of 10 µg/mL. Spike in 1-fluoronaphthalene (ISTD) at 5 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan range: m/z 50 to 300.

  • System Validation: Verify the ISTD peak at m/z 146. Confirm the 3:1 ratio of the m/z 216 and 218 peaks for the target analyte to validate the presence of the chlorine atom[2].

Protocol B: LC-ESI-QTOF-MS/MS Exact Mass Verification

Causality: ESI is highly dependent on solvent chemistry. We use a mobile phase modified with 0.1% formic acid to drive protonation, ensuring a strong [M+H]⁺ signal. Stepped collision energies are used to capture both labile (sulfone) and stable (aromatic) fragments[6].

  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (50 × 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization & Precursor Selection: Operate the ESI source in positive mode. Isolate the [M+H]⁺ precursor ion at m/z 217.0085 in the first quadrupole.

  • Collision-Induced Dissociation (CID): Route the precursor into the collision cell. Apply stepped collision energies of 15 eV (to observe the loss of the methyl group) and 35 eV (to drive deep fragmentation to the chlorophenyl cation).

  • System Validation: Calculate the mass error for all detected fragments. A mass error of < 5 ppm validates the elemental composition of the proposed fragment structure.

Quantitative Data & Platform Comparison

The table below summarizes the expected quantitative data from both platforms. Notice how GC-EI-MS provides nominal mass data with high relative abundances for smaller fragments due to the harsh 70 eV ionization, whereas the Q-TOF provides exact mass data that unequivocally proves the loss of the -SO₂CH₃ group[5].

Fragment AssignmentElemental FormulaGC-EI-MS Nominal (m/z)LC-ESI-QTOF Exact Mass (m/z)Mass Error (ppm)Relative Abundance (EI / CID)
Molecular Ion / [M+H]⁺ [C₉H₉ClO₂S]⁺• / [M+H]⁺216.0 / 218.0217.0087 / 219.0057< 2.045% / 100% (Low CE)
Loss of Methyl [C₈H₆ClO₂S]⁺201.0 / 203.0201.9850 / 203.9820< 3.015% / 25%
Loss of Sulfone [C₈H₆Cl]⁺137.0 / 139.0137.0156 / 139.0126< 1.5100% (Base) / 80%
Chlorophenyl Cation [C₆H₄Cl]⁺111.0 / 113.0111.0001 / 112.9972< 2.530% / 45% (High CE)
Methanesulfonyl Cation [CH₃SO₂]⁺79.078.9853< 2.060% / 10%

Note: The 3:1 isotopic ratio is maintained for all fragments containing the chlorine atom (m/z 216, 201, 137, 111), serving as an internal structural tracker[3].

Conclusion

For the rigorous validation of 1-chloro-4-(1-methanesulfonylethenyl)benzene, relying on a single MS platform is a critical vulnerability. GC-EI-MS provides the robust, reproducible fragmentation fingerprint necessary for routine batch-to-batch consistency checks. However, LC-ESI-QTOF-MS/MS is mandatory during the initial structural elucidation phase; its sub-ppm mass accuracy is the only way to definitively prove that the m/z 137 fragment is indeed the [C₈H₆Cl]⁺ cation resulting from sulfone cleavage, rather than an isobaric contaminant.

References

  • DocBrown's Advanced Organic Chemistry. "Mass spectrum of chlorobenzene fragmentation pattern." [Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry." [Link]

  • SciSpace. "Synthesis of methanesulfonyl derivatives of 2,2-bis (4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE)."[Link]

  • Google Patents. "US20230324398A1 - Reagent for mass spectrometry."
  • Journal of the American Chemical Society. "Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases."[Link]

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Validation

A Comparative Guide to the NMR Spectra of 1-chloro-4-(1-methanesulfonylethenyl)benzene and Its Unsubstituted Analogs

This technical guide offers an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-(1-methanesulfonylethenyl)benzene, a molecule of interest in synthetic and medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-(1-methanesulfonylethenyl)benzene, a molecule of interest in synthetic and medicinal chemistry. To provide a comprehensive understanding of the substituent effects on its spectral features, we will objectively compare its predicted ¹H and ¹³C NMR data with the experimental spectra of key structural analogs: its constitutional isomer, (E)-1-chloro-4-(2-(methylsulfonyl)vinyl)benzene, and its fundamental building blocks, 4-chlorostyrene and methyl vinyl sulfone.

This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. The causality behind spectral shifts will be explained, grounding the analysis in established principles of electronic and steric effects.

Introduction: The Role of Substituents in NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is, in turn, heavily influenced by the presence of substituent groups. In the case of 1-chloro-4-(1-methanesulfonylethenyl)benzene, two powerful electron-withdrawing groups, a chloro (-Cl) and a methanesulfonyl (-SO₂CH₃), are expected to significantly modulate the chemical shifts of the aromatic and vinylic protons and carbons compared to simpler, unsubstituted systems.

The chloro group exerts a dual electronic effect: it is inductively withdrawing due to its high electronegativity but can also donate electron density to the aromatic ring via resonance.[1][2] The methanesulfonyl group is a potent electron-withdrawing group through both induction and resonance, which significantly deshields adjacent nuclei.[3] Understanding these effects is paramount for the unambiguous assignment of NMR signals and the confirmation of molecular structure.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

To illustrate the impact of the chloro and methanesulfonyl substituents, we will compare the NMR data of our target molecule with three key analogs. The data for 1-chloro-4-(1-methanesulfonylethenyl)benzene has been predicted using advanced machine learning-based algorithms that leverage extensive spectral databases.[4][5] The data for the analogs are derived from experimental sources.

Molecular Structures for Comparison:

Caption: Structures of the target compound and its analogs.

¹H NMR Data Comparison

The proton NMR spectra reveal significant downfield shifts for the vinylic and aromatic protons in the presence of the sulfonyl group.

Proton AssignmentCompound A (Predicted)Compound B (Experimental)[6]Compound C (Experimental)[1]Compound D (Experimental)[7]
Aromatic H (ortho to vinyl) ~7.55 ppm (d, J ≈ 8.5 Hz)7.48 ppm (d, J = 8.4 Hz)7.37 – 7.27 ppm (m)-
Aromatic H (ortho to Cl) ~7.45 ppm (d, J ≈ 8.5 Hz)7.38 ppm (d, J = 8.4 Hz)7.37 – 7.27 ppm (m)-
Vinylic H (geminal) ~6.50 ppm (s), ~6.15 ppm (s)--6.60 ppm (dd, J = 16.5, 9.8 Hz)
Vinylic H (trans) -7.58 ppm (d, J = 15.6 Hz)6.67 ppm (dd, J = 17.6, 10.9 Hz)6.35 ppm (dd, J = 16.5, 2.0 Hz)
Vinylic H (cis) -6.92 ppm (d, J = 15.6 Hz)5.73 ppm (d, J = 17.6 Hz)6.05 ppm (dd, J = 9.8, 2.0 Hz)
Methyl H (-SO₂CH₃) ~3.10 ppm (s)3.04 ppm (s)-2.95 ppm (s)

Analysis of ¹H NMR Data:

  • Vinylic Protons: The most dramatic effect is observed on the vinylic protons. In Compound A, the geminal protons are significantly deshielded due to the direct attachment of the strongly electron-withdrawing sulfonyl group. Their predicted singlet nature arises from the absence of vicinal coupling partners. In contrast, the vinylic protons of Compound B, which are one carbon removed from the sulfonyl group, still show significant downfield shifts compared to 4-chlorostyrene (Compound C). The large coupling constant (15.6 Hz) in Compound B is characteristic of a trans relationship between the vinylic protons.[8]

  • Aromatic Protons: The aromatic protons in both sulfonyl-containing compounds (A and B) are shifted downfield relative to 4-chlorostyrene (C). This is a direct consequence of the electron-withdrawing nature of the methanesulfonylethenyl group, which reduces the electron density of the aromatic ring.

  • Methyl Protons: The methyl protons of the sulfonyl group in both Compound A and B appear as sharp singlets around 3.0-3.1 ppm, a characteristic region for this functional group.

¹³C NMR Data Comparison

The ¹³C NMR data further corroborates the powerful electronic effects of the substituents.

Carbon AssignmentCompound A (Predicted)Compound B (Experimental)[6]Compound C (Experimental)[1]Compound D (Experimental)[9]
Aromatic C (ipso to vinyl) ~135.0 ppm130.7 ppm136.1 ppm-
Aromatic C (ipso to Cl) ~138.0 ppm137.4 ppm133.5 ppm-
Aromatic C (ortho to vinyl) ~129.5 ppm129.8 ppm127.5 ppm-
Aromatic C (ortho to Cl) ~129.0 ppm129.4 ppm128.8 ppm-
Vinylic C (=C(SO₂CH₃)) ~145.0 ppm---
Vinylic C (=CH₂) ~130.0 ppm-114.6 ppm138.1 ppm
Vinylic C (-CH=) -126.7 ppm135.8 ppm129.5 ppm
Vinylic C (-CHSO₂CH₃) -142.5 ppm--
Methyl C (-SO₂CH₃) ~44.0 ppm43.3 ppm-43.8 ppm

Analysis of ¹³C NMR Data:

  • Vinylic Carbons: The carbon atom directly bonded to the sulfonyl group in Compound A is predicted to be the most downfield of the vinylic carbons, a result of the strong deshielding effect of the sulfone.[10] Similarly, the carbon bearing the sulfonyl group in Compound B (C-β) is significantly shifted downfield to 142.5 ppm.

  • Aromatic Carbons: The ipso-carbon attached to the chloro group (C-Cl) is consistently found at a downfield position in the substituted benzenes, a known effect of halogens on aromatic carbon chemical shifts.[11] The electron-withdrawing nature of the vinyl sulfone moiety also influences the aromatic carbon shifts, generally causing a downfield shift compared to less substituted analogs.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial. The following sections detail the methodology for sample preparation and data acquisition.

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. A homogenous solution free of particulate matter is essential to achieve optimal magnetic field homogeneity.[8][12]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[13]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds due to its excellent dissolving properties and a convenient residual solvent peak for referencing (δ ≈ 7.26 ppm).[8]

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent. Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 32.

  • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): ~2-3 seconds.[14]

  • Relaxation Delay (D1): 2-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program with NOE (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Spectral Width (SW): ~220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Temperature: 298 K.

G cluster_0 Data Acquisition cluster_1 Data Processing A Load Sample into Spectrometer B Lock on Deuterium Signal A->B C Shim Magnetic Field B->C D Tune and Match Probe C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Reference Spectrum I->J

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-chloro-4-(1-methanesulfonylethenyl)benzene and its key structural analogs. The powerful electron-withdrawing effects of the chloro and methanesulfonyl substituents lead to significant and predictable downfield shifts in both the vinylic and aromatic regions of the NMR spectra. By understanding these substituent effects and adhering to rigorous experimental protocols, researchers can confidently utilize NMR spectroscopy for the structural elucidation and characterization of complex substituted aromatic compounds. The provided data and methodologies serve as a valuable reference for professionals in the fields of chemical synthesis and drug development.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Le, H., & Chen, S.-J. (2013). Prediction of RNA 1H and 13C Chemical Shifts: A Structure Based Approach.
  • Guan, Y., Li, S., Wu, J., & Zhang, J. Z. H. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897–11909.
  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(3-4), 437–444.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.
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  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • PNNL. (2020, August 24). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • University of Calgary. (n.d.).
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Canadian Science Publishing. (n.d.). Long-range Proton-Proton Coupling Constants in the Vinylpyridines.
  • Royal Society of Chemistry. (n.d.).
  • Chegg. (2019, March 24). Question: Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene.
  • Pure. (1988, January 1). Investigation of the intramolecular structure of styrene- ethylmethacrylate copolymers by 1H- and 13C-NMR : reassignment of H-NM.
  • ResearchGate. (n.d.). Long-range Proton–Proton Coupling Constants in the Vinylpyridines.
  • ChemicalBook. (n.d.). 4-Chlorostyrene(1073-67-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Methyl vinyl sulfone(3680-02-2) 1H NMR spectrum.
  • Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes.
  • ACS Publications. (2009, September 18). 1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene).
  • ChemRxiv. (n.d.). Diastereoselecve β-Hydroxy Vinylsulfone Isomerizaons.
  • ChemicalBook. (n.d.). Styrene(100-42-5) 13C NMR spectrum.
  • Chegg. (2021, April 18). Solved 5. Calculate the coupling constants for the vinyl.
  • PubMed. (n.d.). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
  • PubChem. (n.d.). 4-Chlorostyrene.
  • PMC. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

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Safety & Regulatory Compliance

Safety

A Guide to Safe Handling: Personal Protective Equipment for 1-Chloro-4-(1-methanesulfonylethenyl)benzene

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Chloro-4-(1-methanesulfonylethenyl)benzene. As a matter of scientific integrity, it is critical to note that co...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Chloro-4-(1-methanesulfonylethenyl)benzene. As a matter of scientific integrity, it is critical to note that comprehensive, peer-reviewed safety data for this specific compound is not widely available. Therefore, this guide is built upon a foundation of chemical analogy, inferring potential hazards and necessary precautions from the compound's constituent functional groups—a chlorinated benzene ring and a vinyl sulfone group—and from the safety profiles of structurally similar chemicals. This proactive, evidence-based approach is fundamental to ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Analysis by Chemical Analogy

To establish a robust safety protocol, we must first understand the potential risks. The structure of 1-Chloro-4-(1-methanesulfonylethenyl)benzene contains two key moieties whose general hazards are well-documented.

  • Chlorinated Aromatic Ring: Halogenated organic compounds, particularly chlorinated benzenes, are often associated with skin and eye irritation.[1][2][3] They are treated as a distinct category for waste disposal due to their potential toxicity and environmental persistence.[4][5]

  • Vinyl Sulfone Group: The methanesulfonyl (sulfone) functional group is a common feature in organosulfur chemistry.[6] While specific data on the vinyl sulfone moiety is limited in the provided context, related compounds with sulfonyl groups warrant careful handling to avoid inhalation and skin contact.[6] Upon combustion, organosulfur compounds can release toxic gases such as sulfur oxides.

Based on data from analogous compounds like 1-(1-chloroethyl)-4-methanesulfonylbenzene and other chlorinated aromatics, we can anticipate the following primary hazards.[7][8]

Hazard Category Anticipated Risk & Rationale Supporting Citations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. This is a common classification for multifunctional, chlorinated organic molecules.[7][8]
Skin Corrosion/Irritation Causes skin irritation. Chlorinated functional groups frequently lead to dermal irritation upon contact.[3][7]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation or damage.[3][7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol. Working in a well-ventilated area or fume hood is crucial.[2][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The following equipment is mandatory when handling 1-Chloro-4-(1-methanesulfonylethenyl)benzene.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Safety Goggles with Side-Shields & Face ShieldGoggles: Must conform to ANSI Z87.1 standards to protect against chemical splashes.[9] Face Shield: Required when there is a significant risk of splashing, providing a broader barrier for the entire face.[10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Rationale: Protects against skin contact and absorption.[6] Thicker gloves offer better protection.[10] Best Practice: Double-gloving is strongly recommended for all handling operations to minimize risk from a potential primary glove failure.
Body Protection Long-Sleeved Laboratory Coat & Chemical-Resistant ApronRationale: Protects skin and personal clothing from contamination.[6] An apron provides an additional layer of protection against spills of corrosive or irritating substances.
Respiratory Protection Chemical Fume HoodRationale: This is the primary engineering control to minimize inhalation risks, especially when handling the compound as a powder or when working with solutions.[1][6] All weighing and transfers must be performed within a certified fume hood.
Foot Protection Closed-Toe ShoesRationale: Protects feet from spills. This is a standard and non-negotiable requirement for all laboratory work.[6]

Safe Handling & Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram and steps outline the mandatory operational procedure.

G Workflow for Handling 1-Chloro-4-(1-methanesulfonylethenyl)benzene cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal A 1. Review Safety Data (This guide & chemical analogs) B 2. Verify Fume Hood Function (Check certification & airflow) A->B C 3. Assemble Emergency Equipment (Spill kit, eyewash, safety shower) B->C D 4. Don Full PPE (Gloves, Goggles, Lab Coat) C->D E 5. Perform All Operations in Fume Hood D->E F 6. Weigh/Transfer Compound (Use anti-static measures if powder) E->F G 7. Execute Experiment F->G H 8. Decontaminate Surfaces & Glassware in Hood G->H I 9. Dispose of Waste in 'Halogenated Organic' Container H->I J 10. Doff PPE (Remove gloves last) I->J K 11. Wash Hands Thoroughly J->K

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